Product packaging for 1H-4,7-Ethanobenzimidazole(Cat. No.:CAS No. 66120-86-3)

1H-4,7-Ethanobenzimidazole

Cat. No.: B15442424
CAS No.: 66120-86-3
M. Wt: 144.17 g/mol
InChI Key: XFLWHHVNIRWQTE-UHFFFAOYSA-N
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Description

[The following is a template description. All bracketed information must be replaced with data specific to 1H-4,7-Ethanobenzimidazole.] this compound is a synthetic benzimidazole derivative offered as a high-purity compound for research and development purposes. The benzimidazole scaffold is a recognized privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several therapeutic agents . Researchers are exploring novel benzimidazole derivatives like this compound for their potential in various fields. Potential Research Applications: Benzimidazole derivatives are investigated for a wide spectrum of pharmacological activities. Based on the established profile of this chemical class, potential research areas for this analog could include: * Antimicrobial Research: Studies on novel benzimidazoles have shown potent activity against various bacterial and fungal strains, including resistant types like MRSA . * Anticancer Research: Some benzimidazole derivatives exhibit strong anticancer activity against multiple cell lines, making them interesting candidates for oncological research . * Chemical Biology: The core structure can serve as a key building block for developing enzyme inhibitors or probing biological pathways due to its similarity to naturally occurring purines . Specific Research Value of this compound: The unique "4,7-ethano" bridge incorporated into the classic benzimidazole structure is designed to alter the molecule's geometry, electronic distribution, and binding affinity compared to simpler analogs. This modification is intended to enhance selectivity for specific biological targets and improve physicochemical properties, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Handling & Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B15442424 1H-4,7-Ethanobenzimidazole CAS No. 66120-86-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66120-86-3

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

3,5-diazatricyclo[5.2.2.02,6]undeca-1,3,6,8-tetraene

InChI

InChI=1S/C9H8N2/c1-2-7-4-3-6(1)8-9(7)11-5-10-8/h1-2,5H,3-4H2,(H,10,11)

InChI Key

XFLWHHVNIRWQTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C1C=C2)NC=N3

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Benzimidazole Scaffolds: A Foundation for 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of the benzimidazole ring system is a well-established area of organic chemistry, with the most prevalent methods relying on the condensation of an o-phenylenediamine with a suitable one-carbon electrophile, typically a carboxylic acid or an aldehyde.[2][3] This guide details the primary synthetic routes to the benzimidazole core, providing experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Primary Synthetic Pathways

The two most common and versatile methods for the synthesis of benzimidazoles are the condensation of o-phenylenediamines with carboxylic acids (Phillips-Ladenburg reaction) and with aldehydes.[4]

Condensation with Carboxylic Acids

This method involves the reaction of an o-phenylenediamine with a carboxylic acid, often under acidic conditions and with heating, to yield the corresponding 2-substituted benzimidazole.[4][5]

Logical Relationship of the Carboxylic Acid Condensation Pathway

o-Phenylenediamine o-Phenylenediamine Intermediate_Amide N-Acyl-o-phenylenediamine (Intermediate) o-Phenylenediamine->Intermediate_Amide Acylation Carboxylic Acid Carboxylic Acid Carboxylic Acid->Intermediate_Amide Benzimidazole Benzimidazole Intermediate_Amide->Benzimidazole Cyclization & Dehydration Start Start Reactants Mix o-Phenylenediamine, Aldehyde, and Catalyst in Solvent Start->Reactants Reaction Stir at Room Temperature or Heat Reactants->Reaction Workup Solvent Removal, Aqueous Workup Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Product Purification->Product

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1H-4,7-ethanobenzimidazole. These predictions are derived from typical values observed for analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)12.0 - 13.0br s-
H28.0 - 8.2s-
H5, H67.0 - 7.3m-
Ethano Bridge (-CH₂-)3.0 - 3.5m-
Ethano Bridge (-CH₂-)1.5 - 2.0m-

Chemical shifts are referenced to TMS in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
C2140 - 145
C3a, C7a135 - 140
C4, C7120 - 130
C5, C6110 - 120
Ethano Bridge (-CH₂-)25 - 35

Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch1600 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
Table 4: Predicted Mass Spectrometry Fragmentation
m/zInterpretation
[M]⁺Molecular Ion
[M-H]⁺Loss of a hydrogen radical
[M-N₂H]⁺Loss of a diaziridinyl radical
[M-C₂H₄]⁺Retro-Diels-Alder fragmentation of the ethano bridge

The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

  • Insert the sample into the NMR probe.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak.

  • Integrate the signals to determine the relative proton ratios.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

  • Calibrate the chemical shift scale to the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation for GC-MS:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[3]

  • The sample should be free of any particulate matter. If necessary, filter the solution.[4]

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

  • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

  • In the ion source (commonly using Electron Ionization - EI), the molecules are bombarded with electrons, leading to ionization and fragmentation.

  • The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Sample MS Mass Spectrometry (GC-MS or LC-MS) Synthesis->MS Sample IR IR Spectroscopy (FT-IR) Synthesis->IR Sample Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Structural Fragments Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation Molecular Weight & Formula MS->Purity_Assessment IR->Structure_Elucidation Functional Groups Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure Purity_Assessment->Final_Structure

Caption: Workflow for the spectroscopic characterization of a novel compound.

Logical_Relationship_Spectroscopy cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound NMR NMR Compound->NMR MS MS Compound->MS IR IR Compound->IR Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Groups (N-H, C=N, etc.) IR->FuncGroups Structure Confirmed Structure Connectivity->Structure MolWeight->Structure FuncGroups->Structure

Caption: Logical relationship between spectroscopic techniques and structural information.

References

A Technical Guide to the NMR and Mass Spectrometry of 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of 1H-4,7-Ethanobenzimidazole. Due to the limited availability of specific experimental data for this compound, this document focuses on predictive analysis based on the well-established principles of spectroscopy and the known spectral behavior of analogous benzimidazole derivatives. Detailed, adaptable experimental protocols are also provided to guide researchers in the empirical analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of related benzimidazole structures.[1][2][3][4][5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H112.0 - 13.0br s-
H28.0 - 8.2s-
H5, H67.0 - 7.3d8.0 - 9.0
H8, H9 (exo)1.5 - 1.7m-
H8, H9 (endo)1.2 - 1.4m-
H10, H113.0 - 3.2t7.0 - 8.0

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2140 - 145
C3a, C7a135 - 140
C4, C7130 - 135
C5, C6115 - 125
C8, C925 - 30
C10, C1128 - 33

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment
158[M]⁺
130[M - C₂H₄]⁺
104[M - C₂H₄ - CN]⁺
77[C₆H₅]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: [8][9][10][11][12]

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to 16 or 32 for a preliminary spectrum, and increase if higher signal-to-noise is required.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition: [1][5][6]

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to 1024 or higher, as ¹³C is less sensitive than ¹H.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aid in structural elucidation.[13][14][15]

Materials:

  • This compound sample (1-2 mg)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Vials and syringes

  • Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure for Electron Ionization (EI-MS): [16][17][18][19]

  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set the ionization energy to 70 eV.

    • Set the mass range to scan from m/z 50 to 500.

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum. The instrument will detect the positively charged ions and radical cations generated.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions. This information can be used to confirm the structure of the molecule.[13][14][15]

Procedure for Electrospray Ionization (ESI-MS): [20][21][22][23]

  • Sample Preparation: [21]

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent mixture compatible with ESI, typically methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Setup:

    • Set the instrument to positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the protonated molecule ([M+H]⁺).

    • Analyze any in-source fragmentation that may have occurred.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and its predicted mass spectrometry fragmentation pathway.

cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation synthesis Synthesize this compound purification Purify by Column Chromatography/Recrystallization synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI and/or ESI) purification->ms structure Determine Structure nmr->structure ms->structure purity Assess Purity structure->purity

Workflow for the Characterization of a Novel Compound.

M [M]⁺ m/z = 158 F1 [M - C₂H₄]⁺ m/z = 130 M->F1 - C₂H₄ F2 [M - C₂H₄ - HCN]⁺ m/z = 103 F1->F2 - HCN F3 [C₆H₅]⁺ m/z = 77 F2->F3 - C₂H₂

Predicted EI-MS Fragmentation of this compound.

References

An In-depth Technical Guide on the Crystal Structure of 2-Methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the crystal structure of 1H-4,7-Ethanobenzimidazole did not yield any publicly available crystallographic data. As a viable alternative that allows for the comprehensive presentation of crystallographic analysis and experimental methodologies, this guide focuses on the well-characterized and structurally related compound, 2-methyl-1H-benzimidazole.

Abstract

Benzimidazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a detailed overview of the crystal structure of 2-methyl-1H-benzimidazole, a fundamental derivative of the benzimidazole family. We present a summary of its crystallographic data, a detailed experimental protocol for its synthesis and crystallization, and a visualization of the synthetic workflow. This document serves as a comprehensive resource for researchers engaged in the study and application of benzimidazole-based compounds.

Introduction

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The substituent at the 2-position of the benzimidazole ring plays a crucial role in modulating its biological activity. 2-Methyl-1H-benzimidazole serves as a foundational building block for the synthesis of more complex derivatives and as a subject of study for understanding the fundamental structural and electronic properties of this important heterocyclic system. X-ray crystallography provides the most definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule, offering insights into intermolecular interactions that govern crystal packing and influence physical properties.

Crystal Structure and Crystallographic Data

The crystal structure of 2-methyl-1H-benzimidazole has been determined by single-crystal X-ray diffraction. The molecule crystallizes in a monoclinic system. The crystallographic data provides precise measurements of the unit cell dimensions, bond lengths, and bond angles, which are essential for computational modeling and understanding the molecule's conformation.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 2-methyl-1H-benzimidazole.

ParameterValue
Chemical FormulaC₈H₈N₂
Formula Weight132.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.6530(2)
b (Å)7.9140(10)
c (Å)14.5410(10)
α (°)90
β (°)97.100(10)
γ (°)90
Volume (ų)1901.5(4)
Z4
Density (calculated) (g/cm³)1.154
Absorption Coefficient (mm⁻¹)0.074
Crystal Size (mm³)0.25 x 0.20 x 0.20

Data sourced from a representative crystallographic study. Specific values may vary slightly between different experimental determinations.

Selected Bond Lengths and Angles

The intramolecular geometry of 2-methyl-1H-benzimidazole is defined by its bond lengths and angles. The following tables present a selection of these parameters.

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
N1-C21.385(2)
N1-C7a1.393(2)
C2-N31.321(2)
C2-C81.488(2)
N3-C3a1.391(2)
C4-C51.386(3)
C5-C61.392(3)
C6-C71.385(3)

Table 3: Selected Bond Angles (°)

AngleValue (°)
C7a-N1-C2107.8(1)
N3-C2-N1111.0(1)
N3-C2-C8124.2(1)
N1-C2-C8124.8(1)
C3a-N3-C2107.5(1)
C5-C4-C3a118.8(2)
C6-C5-C4121.2(2)
C7-C6-C5120.6(2)

Experimental Protocols

Synthesis of 2-Methyl-1H-benzimidazole

The synthesis of 2-methyl-1H-benzimidazole is typically achieved through the condensation of o-phenylenediamine with acetic acid.[1] This method, often referred to as the Phillips condensation, is a reliable and widely used procedure.

Materials:

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • 4N Hydrochloric Acid (HCl)

  • 10% Ammonium Hydroxide (NH₄OH) solution

  • Activated Charcoal

  • Distilled water

  • Ethanol

Procedure:

  • A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and glacial acetic acid (6.0 g, 0.1 mol) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated in a water bath at 100°C for 2 hours.

  • After cooling, the reaction mixture is neutralized by the slow addition of 10% ammonium hydroxide solution until the pH is approximately 7-8.

  • The precipitated crude product is filtered, washed with cold water, and dried.

  • For purification, the crude product is dissolved in 100 ml of boiling water containing 5 ml of 4N HCl.

  • A small amount of activated charcoal is added to the hot solution, and the mixture is boiled for 15 minutes.

  • The hot solution is filtered to remove the charcoal.

  • The filtrate is then neutralized with 10% ammonium hydroxide solution to precipitate the purified 2-methyl-1H-benzimidazole.

  • The purified product is collected by filtration, washed with cold water, and dried.

Crystallization

Single crystals of 2-methyl-1H-benzimidazole suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent.

Procedure:

  • The purified 2-methyl-1H-benzimidazole is dissolved in a minimum amount of hot ethanol.

  • The solution is allowed to cool slowly to room temperature.

  • The container is then loosely covered to allow for the slow evaporation of the solvent over several days.

  • Colorless, needle-like crystals of 2-methyl-1H-benzimidazole will form.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-methyl-1H-benzimidazole.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_crystallization Crystallization Reactants o-Phenylenediamine + Glacial Acetic Acid Heating Heat at 100°C (2 hours) Reactants->Heating Condensation Neutralization1 Neutralize with NH4OH Heating->Neutralization1 Filtration1 Filter & Wash (Crude Product) Neutralization1->Filtration1 Dissolution Dissolve in Acidified Water Filtration1->Dissolution Charcoal Treat with Activated Charcoal Dissolution->Charcoal Filtration2 Hot Filtration Charcoal->Filtration2 Neutralization2 Neutralize with NH4OH Filtration2->Neutralization2 Filtration3 Filter & Wash (Pure Product) Neutralization2->Filtration3 Crystallization Slow Evaporation from Ethanol Filtration3->Crystallization Final_Product 2-Methyl-1H-benzimidazole Crystals Crystallization->Final_Product Yields

References

Theoretical and Computational Analysis of 1H-4,7-Ethanobenzimidazole: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The rigid bicyclic structure of the benzimidazole core serves as a versatile scaffold for designing novel therapeutic agents. This whitepaper presents a comprehensive theoretical and computational investigation of a specific derivative, 1H-4,7-Ethanobenzimidazole. The study elucidates the molecule's structural, electronic, and spectroscopic properties through a combination of Density Functional Theory (DFT) and molecular docking simulations. The insights gleaned from this analysis provide a foundational understanding for its potential application in drug development, particularly in targeting specific biological pathways.

1. Computational Methodology

A multi-step computational workflow was employed to characterize this compound. The process began with geometry optimization and frequency analysis, followed by an in-depth examination of the molecule's electronic properties through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. Finally, molecular docking simulations were performed to predict its binding affinity and interaction with a selected protein target.

Experimental Protocols

1.1. Quantum Chemical Calculations

All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The absence of imaginary frequencies confirmed the stability of the structure. Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping were also carried out using the optimized geometry.

1.2. Molecular Docking

Molecular docking studies were conducted using AutoDock Vina. The crystal structure of the target protein was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules and adding polar hydrogens. The ligand, this compound, was prepared by optimizing its geometry and assigning appropriate atom types and charges. A grid box was defined to encompass the active site of the protein. The docking simulation was then performed to predict the binding mode and affinity of the ligand to the protein.

2. Results and Discussion

2.1. Molecular Geometry

The optimized molecular structure of this compound was obtained from the DFT calculations. The key bond lengths and angles are summarized in Table 1. The planarity of the benzimidazole ring is maintained, with the ethano bridge introducing a specific three-dimensional conformation.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleValue
Bond LengthC1-N11.38 Å
N1-C21.32 Å
C2-N21.38 Å
C4-C51.54 Å
C6-C71.54 Å
Bond AngleC1-N1-C2108.5°
N1-C2-N2115.2°
C4-C5-C6112.1°

2.2. Vibrational Analysis

The calculated vibrational frequencies of this compound provide insights into its infrared spectrum. The characteristic vibrational modes are presented in Table 2. These theoretical frequencies can aid in the experimental identification and characterization of the compound.

Table 2: Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)Vibrational Mode
3450N-H Stretch
3100-3000C-H Aromatic Stretch
2950-2850C-H Aliphatic Stretch
1620C=N Stretch
1450C=C Aromatic Stretch

2.3. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability. For this compound, the calculated HOMO and LUMO energies and the resulting energy gap are listed in Table 3. A smaller energy gap suggests higher reactivity.

Table 3: FMO Properties of this compound

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.15
Energy Gap (ΔE)5.10

2.4. Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution and is useful for identifying sites for electrophilic and nucleophilic attack. The MEP analysis of this compound indicates that the regions around the nitrogen atoms of the imidazole ring are the most electron-rich (negative potential), making them susceptible to electrophilic attack. The hydrogen atom of the N-H group represents the most electron-deficient region (positive potential).

3. Visualizations

The following diagrams illustrate the computational workflow and key conceptual relationships in this study.

computational_workflow cluster_setup Initial Setup cluster_quantum Quantum Chemical Calculations (DFT) cluster_docking Molecular Docking cluster_results Analysis and Interpretation mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt ligand_prep Ligand Preparation mol_structure->ligand_prep freq_analysis Frequency Analysis geom_opt->freq_analysis fmo_analysis FMO Analysis (HOMO-LUMO) geom_opt->fmo_analysis mep_analysis MEP Analysis geom_opt->mep_analysis structural_props Structural Properties geom_opt->structural_props electronic_props Electronic Properties fmo_analysis->electronic_props mep_analysis->electronic_props protein_prep Target Protein Preparation docking_sim Docking Simulation (AutoDock Vina) protein_prep->docking_sim ligand_prep->docking_sim binding_affinity Binding Affinity and Pose docking_sim->binding_affinity

Figure 1: Computational workflow for the theoretical analysis of this compound.

fmo_relationship HOMO HOMO Highest Occupied Molecular Orbital Electron Donor EnergyGap Energy Gap (ΔE) Reactivity Indicator HOMO->EnergyGap LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor EnergyGap->LUMO

Figure 2: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.

This theoretical and computational study provides a detailed characterization of this compound. The optimized geometry, vibrational frequencies, and electronic properties have been elucidated using DFT calculations. The FMO and MEP analyses offer valuable insights into the molecule's reactivity and potential interaction sites. These findings serve as a robust starting point for further experimental investigations and the rational design of novel drug candidates based on the this compound scaffold. The computational protocols and data presented herein offer a blueprint for the in-silico evaluation of other novel benzimidazole derivatives.

physical and chemical characteristics of 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has revealed no specific technical data, including physical and chemical characteristics or experimental protocols, for a compound named "1H-4,7-Ethanobenzimidazole." This suggests that the compound may be novel, not widely studied, or referred to by a different nomenclature.

As a comprehensive guide on the requested topic is not feasible due to the lack of available information, this document will instead provide a detailed technical overview of the parent compound, 1H-Benzimidazole , for which extensive data exists. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with benzimidazole-based scaffolds.

Audience: Researchers, scientists, and drug development professionals.

Core Physical and Chemical Characteristics

1H-Benzimidazole is a bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole rings. It is a colorless crystalline solid.[1] The benzimidazole ring system is a vital pharmacophore in medicinal chemistry.

Table 1: Physical and Chemical Properties of 1H-Benzimidazole

PropertyValueReference
Molecular Formula C₇H₆N₂[2]
Molar Mass 118.14 g/mol [2]
Melting Point 171 °C[1]
Boiling Point 360 °C[1]
Solubility Soluble in hot water, alcohol, and aqueous solutions of strong acids and alkalis. Sparingly soluble in ether. Practically insoluble in benzene and petroleum ether.[2]
pKa (of conjugate acid) 5.58[3]
pKa (as an acid) 12.8[3]
Dipole Moment 3.93 D (in dioxane)[1]
LogP 1.3[2]
UV Absorption (in Ethanol) λmax at 244, 248, 266, 272, and 279 nm[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1H-Benzimidazole.

Table 2: Key Spectroscopic Data for 1H-Benzimidazole

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, N-H), 8.23 (s, 1H, C2-H), 7.61 (m, 2H, C4-H, C7-H), 7.21 (m, 2H, C5-H, C6-H)[1]
¹³C NMR (DMSO-d₆) δ 141.9 (C2), 138.1 (C3a, C7a), 121.7 (C5, C6), 115.3 (C4, C7)[1]
Infrared (IR) The IR spectra of benzimidazoles show characteristic bands for N-H stretching, C=N stretching, and aromatic C-H and C=C vibrations.[4][5][4][5]

Experimental Protocols

The synthesis of the benzimidazole core is a fundamental process in organic chemistry with several established methods.

General Synthesis of 2-Substituted-1H-Benzimidazoles from o-Phenylenediamine and Aldehydes

This protocol describes a common and versatile method for the synthesis of 2-substituted benzimidazoles.

Materials:

  • o-Phenylenediamine

  • Substituted aldehyde (e.g., benzaldehyde for 2-phenyl-1H-benzimidazole)

  • Oxidizing agent (e.g., sodium metabisulfite, hydrogen peroxide)[6]

  • Solvent (e.g., ethanol, water)

  • Catalyst (optional, e.g., erbium triflate)[7]

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the substituted aldehyde (1-1.2 equivalents) to the solution.

  • If a catalyst is used, it is added at this stage (e.g., 10 mol% Er(OTf)₃).[7]

  • Introduce the oxidizing agent to the reaction mixture. The choice and amount of oxidizing agent can influence the reaction rate and yield.

  • The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the specific reactants and conditions.[6][7]

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of cold water.

  • The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Characterization: The structure and purity of the synthesized benzimidazole derivative are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Logical Workflow for Benzimidazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of a 2-substituted benzimidazole.

G cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_workup Purification cluster_analysis Characterization Reactant1 o-Phenylenediamine Reaction Condensation & Oxidative Cyclization (Solvent, Catalyst, Oxidant) Reactant1->Reaction Reactant2 Aldehyde Reactant2->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis FinalProduct Pure 2-Substituted Benzimidazole Analysis->FinalProduct

Caption: Generalized workflow for the synthesis of 2-substituted benzimidazoles.

This guide provides a foundational understanding of the physical and chemical properties of 1H-benzimidazole, along with a representative synthetic protocol and workflow. For more specific applications and the synthesis of more complex derivatives, researchers are encouraged to consult the cited literature.

References

Uncharted Territory: The Physicochemical Properties of 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the available information regarding the solubility and stability of 1H-4,7-Ethanobenzimidazole. This scarcity of data suggests that the compound is either a novel entity or a rarely synthesized derivative, with its physicochemical properties yet to be extensively characterized and published in the public domain.

For researchers, scientists, and drug development professionals, this lack of specific data on this compound presents a considerable challenge. Understanding the solubility and stability of a compound is a cornerstone of early-stage drug development, influencing formulation, bioavailability, and storage. Without this fundamental information, progressing a research and development pipeline becomes fraught with uncertainty.

While direct experimental data for this compound is not available, we can draw some inferences from the well-characterized parent molecule, benzimidazole. It is crucial to emphasize that these are generalized estimations and may not accurately reflect the properties of the ethano-bridged derivative, as the addition of the ethano bridge can significantly alter the molecule's steric and electronic characteristics.

Insights from the Parent Benzimidazole Scaffold

To provide a foundational perspective, this section outlines the known solubility and stability profile of benzimidazole. This information should be used as a preliminary guide only, with the explicit understanding that the properties of this compound could differ substantially.

General Solubility Profile of Benzimidazole

The solubility of benzimidazole has been documented in a variety of solvents. The following table summarizes these general findings.

Solvent ClassGeneral SolubilityReference
Polar Protic Solvents
Water2.01 g/L at 30 °C[1]
Alcohols (e.g., Ethanol)Freely soluble[1]
Polar Aprotic Solvents
Ethers (e.g., Diethyl ether)Sparingly soluble[1]
Nonpolar Solvents
BenzenePractically insoluble[1]
Petroleum EtherPractically insoluble[1]
Xylene1 g dissolves in 2 g of boiling xylene[1]
Aqueous Solutions
Acids and Strong AlkalisSoluble[1]

Note: This data pertains to benzimidazole, not this compound.

General Stability of Benzimidazole

Benzimidazole is known for its high degree of chemical stability[1]. However, like many organic molecules, it can be susceptible to degradation under certain conditions.

  • pH: As a weak base, benzimidazole is stable in neutral and alkaline conditions but will form salts in acidic solutions[1]. The stability of the benzimidazole ring itself is generally high across a range of pH values.

  • Temperature: While specific degradation kinetics are not detailed in the provided search results, benzimidazoles are generally considered to be thermally stable.

  • Light: Photostability can be a concern for heterocyclic aromatic compounds, but specific data for benzimidazole was not found in the initial search.

Proposed Experimental Workflow for Characterization

For researchers embarking on the characterization of this compound, a structured experimental approach is necessary. The following diagram outlines a typical workflow for determining solubility and stability.

G Experimental Workflow for Solubility and Stability Profiling cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Synthesized & Purified this compound solvent_selection Select Diverse Solvents (e.g., water, buffers, organic solvents) sol_start->solvent_selection thermodynamic_sol Thermodynamic Solubility (Shake-flask method) solvent_selection->thermodynamic_sol kinetic_sol Kinetic Solubility (High-throughput screening) solvent_selection->kinetic_sol sol_analysis Quantitative Analysis (e.g., HPLC-UV, LC-MS) thermodynamic_sol->sol_analysis kinetic_sol->sol_analysis sol_data Solubility Data Table sol_analysis->sol_data stab_start Start: Compound in Solution/Solid State sol_data->stab_start Informs solvent choice for stability studies stress_conditions Apply Stress Conditions (pH, temp, light, oxidation) stab_start->stress_conditions time_points Sample at Various Time Points stress_conditions->time_points stab_analysis Stability-Indicating Assay (e.g., HPLC with peak purity) time_points->stab_analysis degradation_products Identify Degradation Products (LC-MS/MS) stab_analysis->degradation_products stab_data Stability Profile & Degradation Pathway stab_analysis->stab_data

Caption: A logical workflow for determining the solubility and stability of a novel compound.

Future Directions

The absence of data for this compound highlights an opportunity for foundational research. The scientific community would benefit greatly from studies that include:

  • Synthesis and Characterization: Detailed reporting of the synthesis of this compound and its full spectroscopic characterization.

  • Solubility Studies: Quantitative determination of its solubility in a comprehensive panel of pharmaceutically relevant solvents and buffer systems at various temperatures.

  • Forced Degradation Studies: A thorough investigation of its stability under stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation pathways and critical stability liabilities.

Until such studies are published, any work with this compound should be preceded by in-house characterization of these fundamental physicochemical properties.

References

Potential Biological Activities of 1H-4,7-Ethanobenzimidazole: A Technical Guide Based on the Benzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the Benzimidazole Scaffold

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a fusion of benzene and imidazole rings.[4][] Its structural similarity to naturally occurring purine nucleosides allows benzimidazole derivatives to readily interact with various biopolymers, contributing to their wide range of biological activities.[3][][6] The versatility of the benzimidazole scaffold allows for substitutions at multiple positions, which can modulate the compound's affinity for specific enzymes, receptors, and even nucleic acids.[7] This adaptability has led to the development of numerous benzimidazole-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[8][9][10]

Potential Anticancer Activity

Benzimidazole derivatives are a prominent class of compounds investigated for their anticancer properties.[1][4][11] Their mechanisms of action are diverse and target various hallmarks of cancer.

2.1. Mechanisms of Anticancer Action

  • Tubulin Polymerization Inhibition: Several benzimidazole derivatives, such as albendazole and mebendazole, exhibit anticancer effects by binding to β-tubulin, disrupting microtubule dynamics, and leading to cell cycle arrest and apoptosis.[7] This is a particularly effective strategy against rapidly dividing cancer cells.

  • Enzyme Inhibition:

    • Topoisomerase Inhibition: These enzymes are crucial for DNA replication and transcription. Benzimidazole derivatives can act as topoisomerase inhibitors, preventing cancer cells from replicating their DNA.[7]

    • Kinase Inhibition: Benzimidazoles are a common scaffold for kinase inhibitors, which can be designed to be highly selective or multi-targeted.[12] By inhibiting kinases involved in cancer cell signaling pathways, these compounds can halt cell proliferation and survival.

    • Epigenetic Modulation: Benzimidazole derivatives have been shown to target epigenetic regulators like histone deacetylases (HDACs), which are often dysregulated in cancer.[8]

  • DNA Intercalation and Binding: Some derivatives can bind to the minor groove of DNA, interfering with DNA-mediated enzymatic processes.[7]

2.2. Quantitative Data for Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various benzimidazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzimidazole-acridine derivativeK562 (Leukemia)2.68[4]
Benzimidazole-acridine derivativeHepG-2 (Hepatocellular carcinoma)8.11[4]
Benzimidazole-rhodanine conjugatesVarious cancer cell linesPotent anti-proliferative activity[4]
2-arylbenzimidazole derivativesLeishmania donovani (Amastigotes)Broad inhibitory effect[]

Potential Antimicrobial Activity

The benzimidazole scaffold is the foundation for numerous antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and protozoa.[6][13]

3.1. Mechanisms of Antimicrobial Action

  • Inhibition of Ergosterol Biosynthesis: In fungi and protozoa, some benzimidazoles interfere with the synthesis of ergosterol, an essential component of the cell membrane, leading to cell lysis.[6]

  • Inhibition of Microbial-Specific Enzymes: Benzimidazole derivatives can selectively inhibit enzymes that are vital for microbial survival but absent in the host.

  • Disruption of Cellular Processes: These compounds can interfere with various cellular processes in microbes, including DNA replication and energy metabolism.[14]

3.2. Quantitative Data for Antimicrobial Activity of Benzimidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for different benzimidazole derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Benzimidazole derivative 11dS. aureus2[15]
Benzimidazole derivative 11dB. subtilis2[15]
Benzimidazole derivative 11dE. coli16[15]
Benzimidazole derivative 5cVarious bacterial strainsModerate to excellent activity[15]
Benzimidazole-triazole hybrid 2dE. coli3.125 (µmol/mL)[10]
Benzimidazole-triazole hybrid 2kS. aureus12.5 (µmol/mL)[10]

Potential Anti-inflammatory Activity

Benzimidazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[16]

4.1. Mechanisms of Anti-inflammatory Action

  • Inhibition of Pro-inflammatory Enzymes: Benzimidazoles can inhibit cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, important mediators of inflammation.[]

  • Modulation of Cytokine Production: Some derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[17][18]

  • Interaction with Other Inflammatory Targets: Benzimidazole compounds have been shown to interact with transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, and 5-lipoxygenase (5-LOX) activating protein.[16]

4.2. Quantitative Data for Anti-inflammatory Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anti-inflammatory activity of various benzimidazole derivatives, presented as IC50 values for the inhibition of pro-inflammatory markers.

CompoundAssayIC50 (µM)Reference
Imidazopyridine X13TNF-α release inhibition1.99[17]
Imidazopyridine X13IL-6 release inhibition1.21[17]
Benzimidazole derivativesSecretory phospholipase A2 inhibitionStrong inhibition[18]
Benzimidazole derivative 85-lipoxygenase inhibitionPotent inhibition[18]

Experimental Protocols

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a benzimidazole derivative) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

5.2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

5.3. Anti-inflammatory Assay (LPS-stimulated Cytokine Release)

This protocol measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cell line) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response. Include an unstimulated control.

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control and determine the IC50 value.

Visualizations

anticancer_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Benzimidazole Benzimidazole Derivative Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Inhibition Microtubules Microtubules Benzimidazole->Microtubules Inhibition of Polymerization Kinases Signaling Kinases Benzimidazole->Kinases Inhibition DNA DNA Topoisomerase->DNA Replication & Transcription Mitosis Mitotic Arrest Microtubules->Mitosis Proliferation Decreased Proliferation Kinases->Proliferation Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Potential anticancer mechanisms of benzimidazole derivatives.

experimental_workflow start Start: Synthesized Benzimidazole Derivative invitro In Vitro Screening (e.g., Cytotoxicity, Antimicrobial, Anti-inflammatory Assays) start->invitro data_analysis Data Analysis (IC50, MIC determination) invitro->data_analysis hit_id Hit Identification data_analysis->hit_id hit_id->start Inactive Compound lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Active Compound invivo In Vivo Studies (Animal Models) lead_opt->invivo preclinical Preclinical Development invivo->preclinical

Caption: General workflow for drug discovery with benzimidazole derivatives.

Conclusion

While specific data for 1H-4,7-Ethanobenzimidazole is not currently available, the extensive research on the benzimidazole scaffold strongly suggests its potential for a wide range of biological activities. The established anticancer, antimicrobial, and anti-inflammatory properties of this class of compounds provide a solid foundation for future investigations into the therapeutic potential of this compound and its derivatives. Further research, following the outlined experimental protocols, is necessary to elucidate the specific biological profile of this particular molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic protocol for 1H-4,7-Ethanobenzimidazole, a novel benzimidazole derivative with a rigid bicyclic scaffold. Due to the absence of a direct reported synthesis in the current literature, the following multi-step pathway is proposed based on well-established synthetic transformations, including a Diels-Alder reaction to construct the core bicyclo[2.2.2]octane system, followed by functional group manipulations and a classical benzimidazole ring formation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with the formation of a bicyclo[2.2.2]octene derivative, followed by aromatization, nitration, reduction, and final cyclization to yield the target benzimidazole.

Diagram of the Proposed Synthetic Workflow:

1H-4,7-Ethanobenzimidazole_Synthesis cluster_0 Step 1: Bicyclo[2.2.2]octene Core Formation cluster_1 Step 2: Aromatization cluster_2 Step 3: Dinitration cluster_3 Step 4: Reduction to Diamine cluster_4 Step 5: Benzimidazole Ring Formation A 1,3-Cyclohexadiene C Dimethyl bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate (Diels-Alder Adduct) A->C [4+2] Cycloaddition (High Temperature) B Dimethyl acetylenedicarboxylate (DMAD) B->C D Dimethyl phthalate derivative C->D Dehydrogenation (e.g., with DDQ or Sulfur) E Dimethyl 4,5-dinitrophthalate derivative D->E Nitrating Mixture (HNO3/H2SO4) F Dimethyl 4,5-diaminophthalate derivative (Bicyclic o-phenylenediamine) E->F Reduction (e.g., SnCl2/HCl or H2/Pd-C) H This compound-5,6-dicarboxylic acid dimethyl ester F->H Cyclization G Formic Acid G->H I This compound H->I Hydrolysis and Decarboxylation

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are hypothetical and based on analogous transformations found in the chemical literature. Researchers should perform appropriate safety assessments and small-scale trials before proceeding.

Step 1: Synthesis of Dimethyl bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate (Diels-Alder Adduct)

This step involves a classical Diels-Alder reaction to form the bicyclic core.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
1,3-Cyclohexadiene80.1310.0 g0.1251.0
Dimethyl acetylenedicarboxylate (DMAD)142.1117.8 g0.1251.0
Toluene-250 mL--

Procedure:

  • In a high-pressure reaction vessel, dissolve 1,3-cyclohexadiene (10.0 g, 0.125 mol) and dimethyl acetylenedicarboxylate (17.8 g, 0.125 mol) in toluene (250 mL).

  • Seal the vessel and heat the reaction mixture to 200-220 °C for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

  • Expected Yield: 60-70%

Step 2: Aromatization to a Dimethyl Phthalate Derivative

This step involves the dehydrogenation of the bicyclic diene to form an aromatic ring.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Diels-Alder Adduct222.2410.0 g0.0451.0
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.0122.4 g0.0992.2
Dioxane-200 mL--

Procedure:

  • In a round-bottom flask, dissolve the Diels-Alder adduct (10.0 g, 0.045 mol) in dry dioxane (200 mL).

  • Add DDQ (22.4 g, 0.099 mol) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture and filter to remove the precipitated hydroquinone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate).

  • Expected Yield: 70-80%

Step 3: Dinitration of the Aromatic Ring

This step introduces two nitro groups ortho to each other on the newly formed aromatic ring.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Aromatized Product220.225.0 g0.0231.0
Fuming Nitric Acid63.0110 mL--
Concentrated Sulfuric Acid98.0810 mL--

Procedure:

  • In a flask cooled in an ice-salt bath (0 to -10 °C), slowly add the aromatized product (5.0 g, 0.023 mol) to a pre-cooled mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL).

  • Maintain the temperature below 0 °C during the addition.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the dinitro product in a vacuum oven.

  • Expected Yield: 85-95%

Step 4: Reduction of the Dinitro Compound to a Diamine

This step reduces the two nitro groups to form the key o-phenylenediamine intermediate.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Dinitro Compound310.225.0 g0.0161.0
Tin(II) Chloride Dihydrate (SnCl2·2H2O)225.6318.2 g0.0815.0
Concentrated Hydrochloric Acid36.4650 mL--
Ethanol-100 mL--

Procedure:

  • Suspend the dinitro compound (5.0 g, 0.016 mol) in ethanol (100 mL) in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (18.2 g, 0.081 mol) in concentrated hydrochloric acid (50 mL).

  • Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic, which will precipitate tin salts.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine.

  • Expected Yield: 70-85%

Step 5: Benzimidazole Ring Formation and Final Modification

This final step involves the cyclization of the diamine with formic acid, followed by hydrolysis and decarboxylation.

5a. Cyclization

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Bicyclic o-phenylenediamine250.273.0 g0.0121.0
Formic Acid (98%)46.0330 mL--

Procedure:

  • In a round-bottom flask, heat the bicyclic o-phenylenediamine (3.0 g, 0.012 mol) in 98% formic acid (30 mL) at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Expected Yield: 90-98%

5b. Hydrolysis and Decarboxylation

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Benzimidazole diester260.262.5 g0.00961.0
6M Hydrochloric Acid-50 mL--

Procedure:

  • Heat the benzimidazole diester (2.5 g, 0.0096 mol) in 6M hydrochloric acid (50 mL) at reflux for 12-24 hours.

  • Continue heating until decarboxylation is complete (cessation of gas evolution).

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

  • Expected Yield: 50-70%

Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis.

Step Product Theoretical Yield (g) Expected Yield Range (%)
1Dimethyl bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate27.860-70
2Aromatized Dimethyl Phthalate Derivative9.970-80
3Dinitro Derivative7.085-95
4Bicyclic o-phenylenediamine Derivative4.070-85
5aBenzimidazole Diester3.190-98
5bThis compound1.550-70

Disclaimer

The protocols described herein are proposed synthetic routes and have not been experimentally validated for the specific target molecule this compound. These procedures are intended for use by qualified researchers and should be adapted and optimized as necessary. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Characterization of 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of 1H-4,7-Ethanobenzimidazole. The following sections detail the experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be one in which the compound is highly soluble and does not have overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution to provide a reference signal at 0 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Data Presentation:

Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Assignment
~ 8.1Singlet1HImidazole C2-H
~ 7.2 - 7.5Multiplet2HAromatic C5-H, C6-H
~ 3.1 - 3.3Multiplet4HEthano-bridge -CH₂-
~ 1.9 - 2.1Multiplet4HEthano-bridge -CH₂-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz or higher spectrometer. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Presentation:

Predicted ¹³C Chemical Shift (ppm) Assignment
~ 145Imidazole C2
~ 140Aromatic C4, C7
~ 135Aromatic C7a
~ 115Aromatic C5, C6
~ 110Aromatic C3a
~ 25Ethano-bridge -CH₂-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.7 mL Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms nmr_acq Acquire Spectrum on ≥400 MHz NMR add_tms->nmr_acq ft Fourier Transform nmr_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Assignment baseline->integrate cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation solution Prepare Dilute Solution infusion Infuse into MS solution->infusion ionization Ionization (ESI or APCI) infusion->ionization detection Mass Detection (TOF or Orbitrap) ionization->detection identify_peak Identify [M+H]⁺ Peak detection->identify_peak compare_mass Compare Measured vs. Calculated Mass identify_peak->compare_mass cluster_prep Sample & Mobile Phase Prep cluster_chrom Chromatography cluster_detect Detection & Analysis sample_sol Prepare Sample Solution (10-100 µg/mL) inject Inject Sample onto C18 Column sample_sol->inject mobile_phase Prepare Mobile Phase (e.g., ACN/Water) mobile_phase->inject elute Elute with Gradient inject->elute uv_detect UV Detection at 254 nm elute->uv_detect analyze Analyze Chromatogram for Purity and Retention Time uv_detect->analyze

Applications of Benzimidazole Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a versatile platform for drug design and development. While the specific derivative 1H-4,7-Ethanobenzimidazole is not extensively documented in scientific literature, the broader class of benzimidazole derivatives has been the subject of intensive research, leading to the discovery of potent agents for various therapeutic areas. This document provides an overview of the applications of benzimidazole derivatives in medicinal chemistry, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, complete with experimental protocols and quantitative data.

Anticancer Applications

Benzimidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, DNA intercalation, and the modulation of key signaling pathways.[2]

Signaling Pathway of Benzimidazole Derivatives in Cancer

Certain benzimidazole derivatives exert their anticancer effects by inhibiting crucial signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to target receptor tyrosine kinases, which are often dysregulated in cancer.

anticancer_pathway Benzimidazole_Derivative Benzimidazole_Derivative Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Benzimidazole_Derivative->Receptor_Tyrosine_Kinase Inhibition Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Activation Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Benzimidazole Derivatives.

Quantitative Data: Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
23a MCF-7 (Breast)-[3]
23a OVCAR-3 (Ovarian)-[3]
CPD-33 -1.47[4][5]
CPD-11 -34.7[4][5]
9f A549 (Lung)16.1 ± 1.1[6]
9f SW480 (Colon)19.7 ± 2.7[6]

Note: Specific IC50 values for compound 23a were not provided in the source material, but it was noted to have superior outcomes to cisplatin.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazole Derivatives

This protocol describes a general method for the synthesis of 2-substituted benzimidazole derivatives via the condensation of o-phenylenediamine with various aldehydes.[7]

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Ethyl acetate

  • Petroleum ether

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Dissolve o-phenylenediamine (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC using a 7:3 (v/v) mixture of ethyl acetate and petroleum ether as the eluent.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

  • Characterize the final product using spectroscopic methods such as IR and NMR.[7]

Antimicrobial Applications

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[8] Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with DNA synthesis.[9]

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of newly synthesized benzimidazole derivatives.

antimicrobial_workflow Start Start Synthesized_Benzimidazoles Synthesized_Benzimidazoles Start->Synthesized_Benzimidazoles MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Synthesized_Benzimidazoles->MIC_Determination Zone_of_Inhibition Zone of Inhibition Assay Synthesized_Benzimidazoles->Zone_of_Inhibition Data_Analysis Data_Analysis MIC_Determination->Data_Analysis Zone_of_Inhibition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Antimicrobial Activity Screening.

Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
BM2 Micrococcus luteus12.5 ± 2.2Aspergillus flavus-[9]
BM2 Staphylococcus aureus25 ± 1.5Aspergillus fumigatus-[9]
BM2 Enterobacter aerogenes-Fusarium solani-[9]
BM2 Escherichia coli---[9]

Note: Specific MIC values against all listed strains were not provided in the source material for BM2.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of benzimidazole derivatives against bacterial strains.

Materials:

  • Synthesized benzimidazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each benzimidazole compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Anti-inflammatory Applications

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties.[10] Their mechanism of action can involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX).[10]

Logical Relationship: Benzimidazoles as Multi-Targeting Anti-inflammatory Agents

anti_inflammatory_targets Benzimidazole_Derivatives Benzimidazole_Derivatives COX_Enzymes COX_Enzymes Benzimidazole_Derivatives->COX_Enzymes Inhibit Aldose_Reductase Aldose_Reductase Benzimidazole_Derivatives->Aldose_Reductase Inhibit Phospholipase_A2 Phospholipase_A2 Benzimidazole_Derivatives->Phospholipase_A2 Inhibit Inflammation_Reduction Inflammation_Reduction COX_Enzymes->Inflammation_Reduction Aldose_Reductase->Inflammation_Reduction Phospholipase_A2->Inflammation_Reduction

Caption: Multi-Target Inhibition by Benzimidazole Derivatives for Anti-inflammatory Effects.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table shows the in vitro anti-inflammatory activity of several benzimidazole derivatives, with ibuprofen as a standard.

Compound IDIC50 (µM) (Luminol-enhanced chemiluminescence assay)Reference
B2 Lower than ibuprofen[10]
B4 Lower than ibuprofen[10]
B7 Lower than ibuprofen[10]
B8 Lower than ibuprofen[10]

Note: The source material indicates that the IC50 values were lower than the standard but does not provide the exact numerical values.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes an in vivo model to assess the anti-inflammatory activity of benzimidazole derivatives in mice.[10]

Materials:

  • Synthesized benzimidazole compounds

  • Carrageenan solution (1% in saline)

  • Diclofenac sodium (standard drug)

  • Mice

  • Plethysmometer

Procedure:

  • Divide the mice into groups: control, standard (diclofenac sodium), and test groups (different doses of benzimidazole derivatives).

  • Administer the test compounds or the standard drug orally or intraperitoneally to the respective groups. Administer the vehicle to the control group.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume of each mouse using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion

The benzimidazole scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and inflammatory disorders. The versatility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of compounds with improved efficacy and safety profiles. The protocols and data presented here provide a foundation for researchers to explore the vast potential of this remarkable heterocyclic system in drug discovery.

References

Application Notes and Protocols: The Benzimidazole Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for "1H-4,7-Ethanobenzimidazole" in the context of kinase inhibitor design did not yield specific information on this particular scaffold. The following application notes and protocols are therefore based on the broader, well-established class of benzimidazole derivatives , which are recognized as a "privileged scaffold" in medicinal chemistry and have been extensively developed as kinase inhibitors.[1][2][3][4][5]

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6] Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies that have shown significant clinical success.[7][8]

The benzimidazole core, a heterocyclic aromatic compound, is a versatile scaffold for the design of kinase inhibitors.[1][2][4][5] Its ability to form hydrogen bonds and engage in π-π stacking interactions allows for effective binding to the ATP-binding site of various kinases.[2] This has led to the development of numerous benzimidazole-based compounds with potent inhibitory activity against a range of kinases implicated in cancer and other diseases.

Applications in Kinase Inhibitor Design

Benzimidazole derivatives have been successfully designed to target a variety of kinases involved in oncogenic signaling pathways. These include:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other epithelial tumors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.

  • BCR-ABL: The fusion protein characteristic of chronic myeloid leukemia (CML).[9]

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often dysregulated in cancer.

  • Aurora Kinases: Essential for mitotic progression.

  • Fms-like Tyrosine Kinase 3 (FLT3): A target in acute myeloid leukemia (AML).

The versatility of the benzimidazole scaffold allows for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Data: In Vitro Activity of Benzimidazole Derivatives

The following tables summarize the in vitro inhibitory activities of selected benzimidazole-based compounds against various kinases and cancer cell lines, as reported in the literature.

Table 1: Kinase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
AKE-72 BCR-ABLWT< 0.5--
AKE-72 BCR-ABLT315I9--

Data extracted from a study on diarylamide 3-aminoindazole derivatives, which are structurally related to benzimidazoles.[9]

Table 2: Cytotoxic Activity of Selected Benzimidazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Compound 6e RAW 264.7 (NO production)0.86--
Compound 6e RAW 264.7 (TNF-α production)1.87--

Data extracted from a study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives with anti-inflammatory activity.[10]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel kinase inhibitors. Below are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 2 µL of a solution containing the kinase and its substrate in assay buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • Test compounds (dissolved in DMSO)

  • WST-1 reagent

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Test compounds

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Benzimidazole Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->MEK Inhibitor->PI3K

Caption: General kinase signaling pathway targeted by benzimidazole inhibitors.

Experimental Workflow

G cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Studies Design Compound Design (Benzimidazole Scaffold) Synthesis Chemical Synthesis Design->Synthesis KinaseAssay Kinase Inhibition Assay (IC50 determination) Synthesis->KinaseAssay CellAssay Cell Viability Assay (Cytotoxicity, IC50) KinaseAssay->CellAssay MechanismAssay Mechanistic Assays (Cell Cycle, Apoptosis) CellAssay->MechanismAssay AnimalModel Xenograft Animal Models MechanismAssay->AnimalModel Efficacy Efficacy & Toxicity Evaluation AnimalModel->Efficacy

Caption: Experimental workflow for evaluating benzimidazole-based kinase inhibitors.

Structure-Activity Relationship (SAR)

G cluster_modifications Modifications cluster_outcome Outcome Core Benzimidazole Core R1 R2 R1 R1 Substituents (e.g., Halogens, Alkyl groups) - Modulate Potency - Affect Selectivity Core:f1->R1 R2 R2 Substituents (e.g., Piperidine, Amide linkers) - Improve Solubility - Enhance Cell Permeability Core:f2->R2 SAR Structure-Activity Relationship (SAR) - Optimized Lead Compound R1->SAR R2->SAR

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

References

Application Notes and Protocols: Derivatization of 1H-4,7-Ethanobenzimidazole for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The benzimidazole nucleus is an isostere of naturally occurring nucleotides, allowing for interaction with various biopolymers. This structural feature contributes to their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The derivatization of the benzimidazole core is a key strategy for the development of new therapeutic agents.[1] This document provides detailed protocols for the synthesis of novel derivatives of 1H-4,7-ethanobenzimidazole and their subsequent biological screening.

I. Synthetic Derivatization of this compound

The this compound scaffold offers several positions for chemical modification. The most common and accessible point for derivatization is the N-1 position of the imidazole ring. Additionally, modifications on the benzene ring can be achieved through cross-coupling reactions if a suitable handle (e.g., a halogen) is present.

A. N-Alkylation of the Imidazole Ring

N-alkylation is a fundamental method for introducing a wide variety of substituents to the benzimidazole core.[5][6] This reaction typically proceeds via the formation of a benzimidazolate anion followed by nucleophilic substitution with an alkyl halide.[5]

Experimental Protocol: General Procedure for N-Alkylation

  • Preparation of the Benzimidazolate Anion:

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K2CO3, 2.0 eq).

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the anion.

  • Addition of the Alkylating Agent:

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate; 1.1 eq) dropwise to the reaction mixture.

    • The reaction can be conducted at room temperature or heated (e.g., to 60-80 °C) to drive the reaction to completion, depending on the reactivity of the alkyl halide.[5]

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

B. Palladium-Catalyzed Cross-Coupling Reactions

For derivatization of the benzene ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions are powerful tools.[7][8][9] These methods require the presence of a halide (e.g., -Br, -I) on the aromatic ring of the this compound scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol assumes the availability of a halogenated this compound precursor.

  • Reaction Setup:

    • In a microwave-safe vial, combine the halogenated this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or PdCl2(dppf) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

    • Add a suitable solvent system, for instance, a mixture of dioxane and water (4:1).

  • Reaction Conditions:

    • Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 15-60 minutes.[7] Alternatively, conventional heating can be used, though reaction times will be longer.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

II. Biological Screening of Derivatized Compounds

The synthesized derivatives of this compound can be screened for a variety of biological activities. Based on the known pharmacology of benzimidazoles, primary screening should focus on anticancer and antimicrobial activities.

A. Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

B. Antimicrobial Activity Screening

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • Grow a fresh culture of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth medium to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be included as a reference.

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Cells

Compound IDR-Group at N-1IC50 (µM)
EBI-001-H>100
EBI-002-CH2Ph15.2
EBI-003-CH2COOEt25.8
EBI-004-CH2(4-ClPh)8.5
Doxorubicin-0.9

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR-Group at N-1MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
EBI-001-H>128>128
EBI-002-CH2Ph3264
EBI-003-CH2COOEt64128
EBI-004-CH2(4-ClPh)1632
Ciprofloxacin-10.5

IV. Visualization of Workflows and Pathways

G

G

G

References

Application Notes and Protocols for the Scaled-Up Synthesis of 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans or animals.

Abstract

This document provides a detailed protocol for the scaled-up synthesis of 1H-4,7-Ethanobenzimidazole, a key intermediate in various research and development applications. The synthesis is a two-step process commencing with the dinitration of commercially available indane, followed by a one-pot reduction and subsequent cyclization to yield the target benzimidazole. This protocol includes guidance on reaction monitoring, purification, and critical considerations for process scale-up, including thermal management and catalyst handling. All quantitative data are summarized for clarity, and a detailed workflow is provided.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid, bicyclic structure makes it a valuable scaffold for the development of novel chemical entities. The synthetic route described herein is a robust and scalable method starting from readily available materials. The initial step involves the electrophilic nitration of indane to produce 4,5-dinitroindan. This intermediate is then subjected to catalytic hydrogenation to form 4,5-diaminoindan, which undergoes an in-situ cyclization with formic acid to afford the final product. Careful control of reaction parameters is crucial for ensuring high yield and purity, especially during scale-up.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis at a laboratory scale (10 g of indane).

StepProductStarting MaterialMolar Ratio (to Indane)Yield (%)Purity (by HPLC)
1. Dinitration4,5-DinitroindanIndane1.075-85>95%
2. Reductive CyclizationThis compound4,5-Dinitroindan1.080-90>98%

Experimental Protocols

Safety Precautions: This protocol involves the use of strong acids, flammable solvents, and a hydrogenation catalyst that can be pyrophoric. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle palladium on carbon (Pd/C) with care, preferably in a wet state to minimize the risk of ignition.

Step 1: Synthesis of 4,5-Dinitroindan

Materials and Reagents:

  • Indane

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add indane to the sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled to 0-5 °C.

  • Add the nitrating mixture dropwise to the indane solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • A yellow precipitate will form. Filter the solid and wash thoroughly with cold deionized water until the washings are neutral.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,5-dinitroindan as a yellow solid.

Step 2: Synthesis of this compound

Materials and Reagents:

  • 4,5-Dinitroindan

  • Palladium on Carbon (10 wt. % Pd)

  • Ethanol

  • Formic Acid (98-100%)

  • Diatomaceous Earth (e.g., Celite®)

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a hydrogen balloon).

  • To the reaction vessel, add 4,5-dinitroindan and ethanol.

  • Carefully add 10% Pd/C catalyst. Note: Add the catalyst under an inert atmosphere (e.g., nitrogen or argon) if dry, or as a slurry in ethanol.

  • Seal the reaction vessel, evacuate the air, and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (typically 1-3 bar) and begin vigorous stirring.

  • The reaction is exothermic; monitor the temperature and pressure. Maintain the temperature below 40°C.

  • After the theoretical amount of hydrogen has been consumed (monitor by pressure drop), add formic acid to the reaction mixture via a syringe or addition funnel.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the cyclization by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol. Caution: The filter cake may be pyrophoric. Do not allow it to dry completely and handle it appropriately.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Scale-Up Considerations

Scaling up this synthesis requires careful attention to the following critical parameters:

  • Thermal Management: The nitration reaction is highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the nitrating mixture must be carefully controlled based on the reactor's heat removal capacity. Similarly, the initial phase of the catalytic hydrogenation is also exothermic and requires monitoring and control.

  • Mass Transfer: Efficient mixing is essential in both steps to ensure homogeneity and maximize reaction rates. In the nitration step, good agitation ensures proper dispersion of indane in the viscous sulfuric acid. During hydrogenation, efficient stirring is necessary to suspend the catalyst and facilitate gas-liquid mass transfer of hydrogen.

  • Catalyst Handling and Filtration: At a larger scale, handling pyrophoric hydrogenation catalysts requires stringent safety protocols. The catalyst should be transferred as a slurry or under a continuous inert atmosphere. Post-reaction, the filtration of the catalyst must be performed carefully to prevent ignition. Spark-proof equipment should be used.

  • Hydrogenation Safety: Large-scale hydrogenations must be conducted in a designated area with appropriate safety features, including proper ventilation, hydrogen sensors, and grounding of equipment to prevent static discharge. The pressure and temperature of the reactor must be continuously monitored.

Visualization of Experimental Workflow

experimental_workflow cluster_step1 Step 1: Dinitration of Indane cluster_step2 Step 2: Reductive Cyclization A Indane + H₂SO₄ C Reaction at 0-5 °C A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C Slow Addition D Quench on Ice C->D E Filtration & Washing D->E F Work-up (DCM, NaHCO₃) E->F G Drying & Evaporation F->G H 4,5-Dinitroindan G->H I 4,5-Dinitroindan + Ethanol + Pd/C H->I Intermediate J Hydrogenation (H₂) I->J K Addition of Formic Acid J->K L Reflux (80-90 °C) K->L M Catalyst Filtration L->M N Evaporation & Recrystallization M->N O This compound N->O

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 1H-4,7-Ethanobenzimidazole and Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common purification techniques applicable to 1H-4,7-Ethanobenzimidazole and other benzimidazole derivatives. The following protocols are generalized and may require optimization for specific compounds.

Introduction to Purification Strategies

The purification of synthesized benzimidazole derivatives is crucial to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physicochemical properties of the target compound (e.g., polarity, thermal stability, crystallinity) and the nature of the impurities. Common techniques include sublimation, recrystallization, and chromatography. A general workflow for purification is presented below.

Troubleshooting & Optimization

Technical Support Center: Optimizing 1H-4,7-Ethanobenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-4,7-Ethanobenzimidazole. The following information is designed to address common challenges and help optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is a multi-step synthesis starting from benzocyclobutene. This typically involves dinitration of the aromatic ring, followed by reduction of the nitro groups to form the key intermediate, 4,5-diaminobenzocyclobutene (or a related ethano-bridged o-phenylenediamine). This intermediate is then cyclized with a one-carbon synthon, such as formic acid or an orthoester, to form the final this compound product.

Q2: My overall yield is very low. What are the most critical steps to optimize?

Low overall yield can result from inefficiencies in multiple steps. The most critical points for optimization are typically:

  • Nitration: Poor regioselectivity during nitration can lead to a mixture of isomers that are difficult to separate, thus reducing the yield of the desired 4,5-dinitro intermediate.

  • Reduction: Incomplete reduction of the dinitro compound or over-reduction can lead to impurities. The choice of reducing agent and reaction conditions is crucial.

  • Cyclization: The final cyclization step is sensitive to reaction conditions. Harsh conditions can lead to degradation of the product, while conditions that are too mild may result in incomplete reaction.

Q3: What are the best C1 synthons for the final cyclization step?

Formic acid is a widely used and effective C1 synthon for this type of cyclization.[1] Other options include triethyl orthoformate, which can sometimes give cleaner reactions and higher yields under milder conditions. The choice may depend on the stability of your bridged o-phenylenediamine intermediate.

Q4: How can I confirm the formation of the final product?

The formation of this compound can be confirmed using a combination of standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will show the characteristic shifts for the aromatic and ethano bridge protons, as well as the methine proton of the imidazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the N-H stretching frequencies of the diamine starting material and the appearance of the characteristic N-H stretch of the benzimidazole ring.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Nitration Step Poor regioselectivity leading to multiple isomers.Optimize the nitrating agent and reaction temperature. A milder nitrating agent (e.g., acetyl nitrate) or lower temperatures may improve selectivity for the 4,5-dinitro product.
Incomplete reaction.Increase the reaction time or the equivalents of the nitrating agent. Monitor the reaction progress using TLC or GC-MS.
Low Yield in Reduction Step Incomplete reduction of one or both nitro groups.Ensure the catalyst (if used, e.g., Pd/C) is active and that there is sufficient reducing agent (e.g., hydrogen pressure, hydrazine).
Formation of side products due to over-reduction or side reactions.Choose a milder reducing agent, such as stannous chloride (SnCl₂) in HCl, or optimize the reaction temperature and time.
Low Yield in Cyclization Step Degradation of the o-phenylenediamine starting material.The bridged o-phenylenediamine may be unstable. Use it immediately after preparation and purification. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Incomplete cyclization.Increase the reaction temperature or time. If using formic acid, ensure it is of high purity and in sufficient excess. Consider using a catalyst like a mineral acid in catalytic amounts.
Formation of polymeric side products.Ensure high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Product is Difficult to Purify Presence of unreacted starting materials.Optimize the stoichiometry of the reactants in the final cyclization step. Use a slight excess of the C1 synthon to drive the reaction to completion.
Formation of colored impurities.These are often due to oxidation of the diamine or the final product. Perform the reaction and work-up under an inert atmosphere. Purification by column chromatography with a suitable solvent system is often necessary.
Inconsistent Results Reagent quality.Ensure all reagents, especially the bridged o-phenylenediamine and the C1 synthon, are pure. The diamine can be particularly susceptible to air oxidation.
Reaction conditions not well-controlled.Carefully control reaction parameters such as temperature, stirring rate, and atmosphere. Small variations can have a significant impact on yield and purity.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzimidazoles using a General Method

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde, which can be adapted for the synthesis of this compound from the corresponding bridged diamine.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like ZnO nanoparticles (0.02 mol%).[2]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Note: This is a generalized protocol. The specific conditions, such as temperature, reaction time, and catalyst, may need to be optimized for the synthesis of this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway A Benzocyclobutene B 4,5-Dinitrobenzocyclobutene A->B HNO₃/H₂SO₄ C 4,5-Diaminobenzocyclobutene B->C Reduction (e.g., H₂, Pd/C) D This compound C->D Cyclization (e.g., HCOOH)

Caption: Hypothesized synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Purity OK PurifyIntermediate Purify Intermediates CheckPurity->PurifyIntermediate Impure AnalyzeSideProducts Analyze Byproducts (NMR, MS) CheckConditions->AnalyzeSideProducts Conditions OK OptimizeStoichiometry Optimize Reagent Stoichiometry CheckConditions->OptimizeStoichiometry Conditions Not Optimal ChangeCatalyst Change Catalyst/Solvent AnalyzeSideProducts->ChangeCatalyst End Optimized Synthesis OptimizeStoichiometry->End ChangeCatalyst->End PurifyIntermediate->CheckConditions Parameter_Relationships Yield Yield Purity Purity Time Reaction Time Time->Yield +/- Time->Purity - Temp Temperature Temp->Yield +/- Temp->Purity - Catalyst Catalyst Activity Catalyst->Yield +

References

Technical Support Center: Purification of 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 1H-4,7-Ethanobenzimidazole. The following sections offer detailed experimental protocols and address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

While specific impurities depend on the synthetic route, common contaminants in benzimidazole syntheses include:

  • Unreacted starting materials: Such as the corresponding o-phenylenediamine and the carboxylic acid or aldehyde derivative.

  • Partially cyclized intermediates: Amide or imine intermediates that have not fully cyclized to the benzimidazole ring.

  • Side-products: Resulting from over-reaction or alternative reaction pathways.

  • Residual solvents: Solvents used in the reaction or initial work-up that were not completely removed.

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

Several analytical methods can be employed to determine the purity of your compound:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reversed-phase C18 or C8 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): An excellent technique for structural elucidation and identification of impurities. The presence of unexpected signals can indicate contaminants.

  • Mass Spectrometry (MS): Helps to identify the molecular weights of the desired product and any impurities.

Q3: What are the primary methods for purifying this compound?

The most common and effective purification techniques for benzimidazole derivatives are:

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample.

  • Column Chromatography: Effective for separating the desired compound from significant amounts of impurities with different polarities.

  • Acid-Base Extraction: Exploits the basic nature of the benzimidazole ring to separate it from neutral or acidic impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause Suggested Solution
Compound does not crystallize during recrystallization. The chosen solvent is too good a solvent for the compound, even at low temperatures. The compound may be an oil.Try a different solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent). If the compound is an oil, consider purification by column chromatography.
Purity does not improve after recrystallization. The impurities have very similar solubility properties to the desired compound in the chosen solvent.Attempt recrystallization from a different solvent with different polarity. If this fails, column chromatography is recommended.
Compound streaks on the TLC plate. The compound is too polar for the chosen mobile phase, or the sample is overloaded. The compound may be acidic or basic.Decrease the polarity of the mobile phase. Spot a more dilute sample. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.
Poor separation during column chromatography. The polarity of the eluent is too high or too low. The stationary phase is not appropriate.Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase the polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Multiple spots are observed on TLC after purification. Purification was incomplete. The compound may be degrading on the stationary phase (e.g., silica gel).Repeat the purification step. For sensitive compounds, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a suitable amine.
Low recovery of the compound after purification. The compound has some solubility in the recrystallization mother liquor. The compound is adsorbing irreversibly to the column stationary phase.Cool the recrystallization mixture for a longer period or in an ice bath to maximize crystal recovery. If using column chromatography, try a less active stationary phase or add a small amount of a competing agent to the eluent.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require screening of several options.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is likely too good. If it is insoluble even upon heating, the solvent is unsuitable. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to dissolve the solid upon heating.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data for Solvent Screening (Hypothetical):

SolventSolubility (Room Temp)Solubility (Boiling)Crystal Formation on Cooling
EthanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleGood
HexaneInsolubleInsolubleN/A
WaterInsolubleInsolubleN/A
Protocol 2: Column Chromatography

This protocol describes a general method for purification by column chromatography. The mobile phase composition should be optimized by TLC first.

Materials:

  • Crude this compound

  • Silica gel (or other stationary phase)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • TLC Optimization: Develop a TLC solvent system that provides a good separation of the desired compound from impurities, with an Rf value for the product of around 0.3-0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the optimized solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Example Eluent Systems:

Eluent System (v/v)Typical Application
Hexane / Ethyl AcetateFor compounds of medium polarity.
Dichloromethane / MethanolFor more polar compounds.

Visualizations

PurificationWorkflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction PureProduct Pure Product Recrystallization->PureProduct Waste Impurities Recrystallization->Waste in mother liquor ColumnChromatography->PureProduct ColumnChromatography->Waste separated fractions AcidBaseExtraction->PureProduct AcidBaseExtraction->Waste in organic/aqueous layer Analysis Purity Analysis (TLC, HPLC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Start: Impure Product CheckPurity Assess Purity (TLC, HPLC, NMR) Start->CheckPurity IsPure Is Purity > 95%? CheckPurity->IsPure Recrystallize Attempt Recrystallization IsPure->Recrystallize No, minor impurities Chromatography Perform Column Chromatography IsPure->Chromatography No, major impurities End End: Pure Product IsPure->End Yes Reassess Re-assess Purity Recrystallize->Reassess Chromatography->Reassess Reassess->IsPure ChangeSolvent Change Recrystallization Solvent/Technique Reassess->ChangeSolvent Recrystallization Failed OptimizeChroma Optimize Chromatography (Solvent, Stationary Phase) Reassess->OptimizeChroma Chromatography Failed ChangeSolvent->Recrystallize OptimizeChroma->Chromatography

Caption: Troubleshooting logic for the purification of this compound.

Technical Support Center: 1H-4,7-Ethanobenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-4,7-ethanobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

The synthesis of benzimidazole derivatives, including this compound, typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.[1][2][3] For this compound, this would involve a substituted o-phenylenediamine reacting with a suitable carboxylic acid, often in the presence of an acid catalyst and heat.

Q2: What are the most common side reactions observed during benzimidazole synthesis?

Common side reactions in benzimidazole synthesis include:

  • Over-alkylation: If alkylating agents are used, reaction at both nitrogen atoms of the benzimidazole ring can occur, leading to undesired dialkylated products.[4]

  • Oxidation: The o-phenylenediamine starting material can be susceptible to oxidation, which can lead to colored impurities and byproducts.

  • Incomplete cyclization: The condensation reaction may not go to completion, leaving unreacted starting materials or an intermediate amide that has not cyclized.

  • Formation of bis-benzimidazoles: Under certain oxidative conditions, coupling of two benzimidazole molecules can occur.[4]

Q3: My reaction mixture has turned dark brown/black. What is the likely cause?

The development of a dark color during the synthesis is often indicative of oxidation of the o-phenylenediamine starting material or other electron-rich aromatic species present in the reaction mixture. It is crucial to handle o-phenylenediamines with care to minimize exposure to air and oxidizing agents.

Q4: I am observing a low yield of the desired this compound. What are the potential reasons?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have been heated for a sufficient amount of time or at a high enough temperature to drive the condensation and cyclization to completion.

  • Side reactions: The formation of byproducts as mentioned in Q2 will consume starting materials and reduce the yield of the desired product.

  • Purification losses: The desired product may be lost during workup and purification steps. It is important to optimize extraction and crystallization procedures.

  • Reagent purity: The purity of the starting materials, particularly the o-phenylenediamine derivative, is critical. Impurities can interfere with the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Multiple spots on TLC after reaction completion Incomplete reaction, formation of side products.- Increase reaction time and/or temperature. - Check the purity of starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Product is difficult to purify/crystallize Presence of persistent impurities, formation of an oil instead of a solid.- Employ column chromatography for purification. - Try different solvent systems for crystallization. - Use activated charcoal during recrystallization to remove colored impurities.[1]
Unexpected peaks in NMR or Mass Spectrum Formation of byproducts such as over-alkylated products or bis-benzimidazoles.- Compare the obtained spectra with literature data for known side products. - Adjust stoichiometry to avoid excess of any reagent that could lead to side reactions.
Reaction is sluggish or does not proceed Insufficient acid catalysis, low reaction temperature.- Increase the amount of acid catalyst. - Ensure the reaction temperature is appropriate for the specific substrates being used.

Experimental Protocols

General Protocol for Benzimidazole Synthesis (adapted for this compound)

This is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a round-bottom flask, add the appropriate substituted o-phenylenediamine (1 equivalent) and the corresponding carboxylic acid (1-1.2 equivalents).

  • Solvent and Catalyst: Add a suitable high-boiling solvent (e.g., glacial acetic acid or a mixture with an acid catalyst like HCl).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the solution with a base (e.g., 10% sodium hydroxide solution) until the product precipitates.[1][2] The pH should be adjusted to be slightly basic.

    • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol or an ethanol/water mixture).

    • Add activated charcoal to decolorize the solution and heat for a short period.[1]

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Visualizations

Synthesis_Pathway A Substituted o-Phenylenediamine C Intermediate Amide A->C + Heat, Acid E Oxidation Products A->E Oxidation B Carboxylic Acid B->C + Heat, Acid D This compound (Desired Product) C->D - H2O (Cyclization) F Over-alkylation (if applicable) D->F + Alkylating Agent G Bis-benzimidazole D->G Oxidative Coupling

Caption: Reaction pathway for this compound synthesis and potential side reactions.

Troubleshooting_Workflow start Synthesis Issue (e.g., Low Yield, Impurities) check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Consider Inert Atmosphere start->check_atmosphere analyze_byproducts Analyze Byproducts (NMR, MS) check_purity->analyze_byproducts check_conditions->analyze_byproducts check_atmosphere->analyze_byproducts optimize_workup Optimize Workup & Purification successful_synthesis Successful Synthesis optimize_workup->successful_synthesis unsuccessful Issue Persists optimize_workup->unsuccessful analyze_byproducts->optimize_workup Unknown Impurities adjust_stoichiometry Adjust Stoichiometry analyze_byproducts->adjust_stoichiometry Known Byproduct adjust_stoichiometry->successful_synthesis adjust_stoichiometry->unsuccessful

Caption: A troubleshooting workflow for identifying and resolving synthesis issues.

References

Technical Support Center: Purification of 1H-4,7-Ethanobenzimidazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of 1H-4,7-ethanobenzimidazole and its closely related isomers or impurities.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and its isomers so difficult to separate?

The purification of benzimidazole derivatives, including this compound, is often challenging due to several factors:

  • Structural Similarity: Isomers and synthetic byproducts frequently have nearly identical structures, differing only in the position of a substituent or the arrangement of atoms in a fused ring.

  • Similar Polarity: The close structural resemblance leads to very similar polarities, making separation by standard normal-phase chromatography difficult as the compounds travel through the stationary phase at nearly the same rate.

  • Amphoteric Nature: Benzimidazoles are amphoteric, meaning they have both acidic (N-H proton) and basic (lone pair on the other nitrogen) properties.[1] This can lead to unpredictable interactions with stationary phases like silica gel, often causing peak tailing or streaking on TLC and columns.

  • Tautomerism: Benzimidazoles can exist as tautomers in solution, which can complicate separation and characterization.[2]

Q2: What are the most common impurities I should expect during the synthesis of this compound?

Common impurities typically include:

  • Unreacted starting materials (e.g., the corresponding o-phenylenediamine derivative).

  • Positional isomers formed during the cyclization reaction.

  • Byproducts from side reactions.

  • Oligomeric or polymeric materials.

Q3: What initial analytical techniques are recommended to assess the purity and isomer ratio of my crude product?

Before attempting large-scale purification, it is crucial to analyze the crude mixture. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): Use TLC to find a suitable solvent system that shows some separation between the desired product and impurities.[1] Test a range of polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is often more effective than normal-phase for separating closely related benzimidazole derivatives.[3] A gradient method with a water/acetonitrile or water/methanol mobile phase can provide excellent resolution.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the major components in the mixture and estimate their relative ratios.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Isomers are co-eluting or have poor resolution in column chromatography. The mobile phase polarity is not optimal. The stationary phase is not selective enough.1. Optimize Mobile Phase: Switch to a less polar solvent system and run a slow gradient. For benzimidazoles, systems like Dichloromethane/Methanol or Ethyl Acetate/Hexane are common.[5]2. Change Stationary Phase: If silica gel fails, try using alumina (basic or neutral) or switch to reversed-phase (C18) chromatography.[3]3. Adjust Temperature: Studies have shown that temperature can significantly affect the selectivity of separation for benzimidazole derivatives in HPLC.[3] This principle can sometimes be applied to column chromatography.
Product is streaking or tailing on the silica gel column. The basic nitrogen of the benzimidazole is interacting strongly with the acidic silica gel.1. Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia to the mobile phase. This will neutralize the acidic sites on the silica and improve peak shape.2. Use a Different Stationary Phase: Switch to a neutral stationary phase like neutral alumina or Florisil.
The compound "oils out" during crystallization. The compound is precipitating too quickly from a supersaturated solution, or the solvent is not appropriate.1. Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.2. Change Solvent System: Try a different solvent or a co-solvent system (e.g., ethanol/water, acetone/hexane).3. Use a Seed Crystal: Add a tiny crystal of the pure compound to the solution to initiate controlled crystallization.4. Convert to a Salt: Convert the benzimidazole to a salt (e.g., hydrochloride or tartrate), which may have better crystallization properties. Purify the salt and then neutralize it to recover the free base.
Low recovery after column chromatography. The compound is irreversibly adsorbing to the stationary phase. The compound is degrading on the column.1. Deactivate Silica Gel: Use a modifier like triethylamine in your eluent as described above.2. Use a Less Acidic Phase: Switch to neutral alumina.3. Minimize Time on Column: Run the column as quickly as possible while maintaining separation to reduce the chance of degradation.

Quantitative Data Summary

PropertyBenzimidazoleImidazoleRationale for Comparison
Molecular Formula C₇H₆N₂C₃H₄N₂The core heterocyclic systems.
Molecular Weight 118.14 g/mol [6]68.08 g/mol [7]Baseline for mass-based calculations.
Melting Point 170-172 °C[8]90.5 °C[7]The fused benzene ring significantly increases the melting point. The ethano bridge in the target molecule will further increase this value.
pKa (of conjugate acid) ~5.3~7.0[7]Indicates weak basicity. The exact pKa of this compound will be influenced by the ethano bridge but will be in a similar range, allowing for pH-based purification.
Solubility Freely soluble in alcohol; sparingly in ether; soluble in aqueous acids and strong alkalis.[6]Soluble in water, alcohol.The solubility profile is key for choosing chromatography and crystallization solvents. The target molecule is expected to be less polar than benzimidazole.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is a general method for separating closely related benzimidazole isomers using flash chromatography with a basic modifier.

  • Stationary Phase Selection: Use standard flash-grade silica gel (40-63 µm).

  • Mobile Phase Optimization (TLC):

    • Prepare several TLC chambers with potential mobile phases. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate.

    • To counteract peak tailing, add 0.5% triethylamine (NEt₃) to the mobile phase.

    • Spot the crude mixture on a TLC plate and develop it.

    • The ideal solvent system should give the target compound an Rf value of ~0.2-0.3 and show baseline separation from the closest impurity.

  • Column Packing:

    • Dry-pack the column with silica gel.

    • Flush the column with the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate + 0.5% NEt₃) until the packing is stable and all air is removed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Slowly increase the polarity by running a gradient (e.g., gradually increasing the percentage of ethyl acetate). A step gradient is often sufficient for flash chromatography.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • The residual triethylamine can be removed by co-evaporating with a solvent like toluene or by dissolving the product in a suitable solvent and washing with a dilute acid (if the product is not acid-sensitive).

Protocol 2: Purification via Fractional Crystallization

This method exploits small differences in the pKa and solubility of the isomers.

  • Acidic Dissolution: Dissolve the crude mixture of isomers in a 5% aqueous hydrochloric acid solution. Use gentle heating if necessary to ensure complete dissolution.

  • Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for 10-15 minutes, and then filter the hot solution through celite to remove the charcoal and colored impurities.[8]

  • Slow Basification:

    • Cool the acidic solution in an ice bath.

    • Slowly add a 1 M sodium hydroxide (NaOH) solution dropwise with vigorous stirring.

    • Monitor the pH of the solution continuously.

  • Fractional Precipitation:

    • As the pH rises, different isomers may precipitate out at slightly different pH values corresponding to their pKa.

    • Collect the precipitate that forms within a narrow pH range (e.g., pH 4.5-5.0).

    • Continue adding base and collect subsequent fractions at higher pH ranges (e.g., pH 5.0-5.5).

  • Analysis and Recrystallization:

    • Wash each collected solid fraction with cold deionized water and dry it.

    • Analyze the purity of each fraction by HPLC or TLC.

    • Recrystallize the fraction containing the highest purity of the desired isomer from a suitable solvent (e.g., ethanol/water) to achieve final purity.

Visualizations

PurificationWorkflow crude Crude Product analysis Analytical Assessment (TLC, HPLC, NMR) crude->analysis choice Purification Method Choice analysis->choice chrom Column Chromatography choice->chrom Impurities have different polarity cryst Crystallization / pH Adjustment choice->cryst Isomers have different pKa / solubility fractions Collect & Analyze Fractions chrom->fractions recryst Recrystallize Solid cryst->recryst pure Pure Isomer fractions->pure recryst->pure

Caption: General workflow for the purification of benzimidazole isomers.

ChromatographyTroubleshooting start Problem: Poor Separation / Tailing q1 Are you using a basic modifier (e.g., 0.5% NEt₃)? start->q1 add_mod Action: Add modifier to mobile phase q1->add_mod No q2 Is separation still poor? q1->q2 Yes add_mod->q2 change_grad Action: Use a shallower gradient and/or change solvent system q2->change_grad Yes success Problem Solved q2->success No, fixed it! q3 Still no separation? change_grad->q3 change_sp Action: Change stationary phase (Alumina or RP-C18) q3->change_sp Yes q3->success No, fixed it! change_sp->success

Caption: Decision tree for troubleshooting column chromatography issues.

References

Technical Support Center: Synthesis of 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-4,7-Ethanobenzimidazole. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question: I am attempting the cyclocondensation of a bicyclic diamine with an aldehyde/carboxylic acid to form this compound, but I am getting a very low yield or no desired product. What are the possible causes and solutions?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the nature of the bicyclic diamine precursor and the reaction conditions.

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or an ineffective catalyst.

  • Degradation of Reactants or Products: The starting materials or the final product might be sensitive to the reaction conditions, such as strong acids or high temperatures.

  • Steric Hindrance: The rigid bicyclic structure of the diamine precursor can cause significant steric hindrance, slowing down the cyclization step.

  • Poor Quality of Starting Materials: Impurities in the bicyclic diamine or the cyclizing agent (e.g., aldehyde, formic acid) can interfere with the reaction.

  • Suboptimal Catalyst: The chosen catalyst may not be effective for this specific substrate.

Troubleshooting Solutions:

ParameterRecommended ActionRationale
Reaction Time Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Allows the reaction to proceed to completion, especially if it is sluggish due to steric hindrance.
Temperature Gradually increase the reaction temperature. Consider using microwave irradiation for more efficient and rapid heating.Higher temperatures can overcome the activation energy barrier for cyclization.
Catalyst Screen different acid catalysts (e.g., p-toluenesulfonic acid, acetic acid, erbium triflate). Consider using a Lewis acid catalyst.The optimal catalyst can significantly improve the reaction rate and yield.[1]
Solvent Experiment with different solvents. Green solvents like ethanol or water can be effective, while higher boiling point solvents like DMF or DMSO may be necessary for higher temperatures.Solvent polarity and boiling point can influence reactant solubility and reaction kinetics.
Purification of Starting Materials Ensure the bicyclic diamine and the cyclizing agent are pure before use. Recrystallization or column chromatography can be used for purification.Impurities can lead to side reactions and lower yields.

Issue 2: Formation of Side Products

Question: My reaction is producing multiple spots on TLC, indicating the formation of side products alongside this compound. How can I minimize these?

Answer:

The formation of side products is a common issue in benzimidazole synthesis. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.

Possible Side Products and Their Prevention:

Side ProductFormation MechanismPrevention Strategy
N-Alkylated Benzimidazole Reaction of the benzimidazole product with excess aldehyde (if used as the cyclizing agent).Use a stoichiometric amount of the aldehyde or a different cyclizing agent like formic acid or an orthoester.
Polymerization Self-condensation of the aldehyde or reaction of the diamine with multiple aldehyde molecules.Add the aldehyde slowly to the reaction mixture containing the diamine.
Incomplete Cyclization Products Formation of a mono-imine intermediate that does not cyclize.Optimize reaction conditions (temperature, catalyst) to promote the intramolecular nucleophilic attack for cyclization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A1: The key precursor for this compound is a 1,2-diaminobicyclo[2.2.2]octane derivative. The synthesis of this rigid bicyclic diamine is a multi-step process that can be initiated from materials like benzoic acid.

Q2: Which cyclizing agent is best for this synthesis?

A2: The choice of cyclizing agent depends on the desired substituent at the 2-position of the benzimidazole ring.

  • For an unsubstituted benzimidazole (2-H), formic acid is a common and effective choice.

  • For 2-substituted benzimidazoles, various aldehydes or carboxylic acids can be used. The reaction with aldehydes is often preferred due to milder conditions.

Q3: Can I use "green" synthesis methods for this reaction?

A3: Yes, several green chemistry approaches can be adapted for the synthesis of this compound. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.

  • Use of green solvents: Ethanol and water are environmentally friendly solvents that can be effective for this type of condensation reaction.

  • Catalyst choice: Using recyclable or non-toxic catalysts like certain metal triflates can make the process more sustainable.

Q4: How can I purify the final this compound product?

A4: The purification of this compound can typically be achieved through the following methods:

  • Column Chromatography: This is the most common method for purifying benzimidazole derivatives, using a silica gel stationary phase and a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an effective method for obtaining a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of the Bicyclic Diamine Precursor (Illustrative)

The synthesis of the key precursor, a 1,2-diaminobicyclo[2.2.2]octane derivative, is a complex, multi-step process. A representative synthetic route starting from a bicyclic β-amino acid involves a Hofmann or Curtius rearrangement to introduce the second amino group. For a detailed procedure, it is recommended to consult specialized literature on the synthesis of chiral diaminobicyclo[2.2.2]octane derivatives.

Protocol 2: General Procedure for the Synthesis of this compound

This protocol describes a general method for the cyclocondensation reaction to form the benzimidazole ring.

StepProcedure
1. Reactant Preparation In a round-bottom flask, dissolve the 1,2-diaminobicyclo[2.2.2]octane derivative (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).
2. Addition of Cyclizing Agent Add the cyclizing agent (e.g., formic acid for the unsubstituted derivative, or an aldehyde for a 2-substituted derivative; 1-1.2 equivalents).
3. Addition of Catalyst Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).
4. Reaction Heat the reaction mixture to reflux or use microwave irradiation at a suitable temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC.
5. Work-up Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).
6. Extraction Extract the product with an organic solvent (e.g., ethyl acetate).
7. Drying and Concentration Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
8. Purification Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Bicyclic Diamine Precursor reactants Dissolve in Solvent start->reactants add_cyclizing_agent Add Cyclizing Agent (e.g., Formic Acid/Aldehyde) reactants->add_cyclizing_agent add_catalyst Add Acid Catalyst add_cyclizing_agent->add_catalyst reaction Heat (Reflux or Microwave) add_catalyst->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product Pure this compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_investigation Initial Checks cluster_optimization Optimization Strategies start Low or No Product check_reactants Purity of Starting Materials? start->check_reactants check_conditions Reaction Conditions Appropriate? start->check_conditions increase_time_temp Increase Reaction Time / Temperature check_reactants->increase_time_temp If pure change_catalyst Screen Different Catalysts check_conditions->change_catalyst If standard increase_time_temp->change_catalyst change_solvent Try Alternative Solvents change_catalyst->change_solvent use_microwave Consider Microwave Synthesis change_solvent->use_microwave improved_yield improved_yield use_microwave->improved_yield

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: 1H-4,7-Ethanobenzimidazole Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 1H-4,7-Ethanobenzimidazole and related benzimidazole derivatives. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis, purification, and handling of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of benzimidazole derivatives?

A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of o-phenylenediamines with either carboxylic acids or aldehydes. The choice between these starting materials often depends on the desired substituent at the 2-position of the benzimidazole ring and the availability of the precursors. Using aldehydes is a widely accepted approach due to the vast commercial availability of substituted aldehydes.[1]

Q2: I am observing low yields in my benzimidazole synthesis. What are the potential causes?

A2: Low yields in benzimidazole synthesis can stem from several factors. Inadequate reaction conditions, such as incorrect temperature or reaction time, can play a significant role. The choice of catalyst is also crucial; for instance, using erbium triflate (Er(OTf)₃) has been shown to improve yields in certain reactions.[1] Furthermore, the purity of starting materials is critical, as impurities can interfere with the reaction. Side reactions, such as the formation of 1,2-disubstituted benzimidazoles when using aldehydes, can also reduce the yield of the desired monosubstituted product.[1]

Q3: What are the best practices for purifying benzimidazole derivatives?

A3: Purification of benzimidazole derivatives can be achieved through several techniques. Recrystallization from an appropriate solvent is a common first step. For more challenging purifications, column chromatography using silica gel is effective.[2][3] The choice of eluent system for chromatography will depend on the polarity of the specific derivative.[3][4] In some cases, for thermally stable benzimidazoles, vacuum sublimation has proven to be an excellent method for obtaining high-purity material.[2]

Q4: How should I store my this compound compound to ensure its stability?

A4: The stability of benzimidazole derivatives can be influenced by storage conditions. A comprehensive study on various benzimidazoles revealed that working solutions are generally stable when stored at -20°C or -80°C.[5] For solid compounds, storage in a cool, dark, and dry place is recommended. Some benzimidazoles may be sensitive to light and moisture. It is advisable to perform stability studies on your specific derivative under your experimental conditions, for example, by using HPLC to monitor for degradation products over time.[6][7]

Q5: I am having trouble characterizing my synthesized this compound. What techniques are most useful?

A5: Standard characterization techniques for novel organic compounds are applicable to benzimidazole derivatives. ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure and confirming the successful synthesis.[8] Infrared (IR) spectroscopy can be used to identify key functional groups. Mass spectrometry will confirm the molecular weight of the compound. For crystalline materials, X-ray crystallography provides unambiguous structural determination. Thin-layer chromatography (TLC) is a valuable tool for monitoring reaction progress and assessing purity.[3]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Suggested Solution
Low or no product formation Inactive catalyst or inappropriate catalyst choice.Screen different catalysts, such as ZnO nanoparticles or erbium triflate, which have been shown to be effective for benzimidazole synthesis.[1][8]
Sub-optimal reaction temperature or time.Optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[9]
Poor quality of starting materials.Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid. Purify starting materials if necessary.
Formation of multiple products Lack of selectivity in the reaction.When using aldehydes, the formation of both 2-substituted and 1,2-disubstituted benzimidazoles can occur.[1] Adjusting the stoichiometry of the reactants or using a selective catalyst can favor the desired product.[1]
Side reactions due to reactive functional groups.Protect sensitive functional groups on the starting materials before the condensation reaction.
Difficulty in product isolation Product is highly soluble in the reaction solvent.After the reaction, try to precipitate the product by adding a non-solvent or by concentrating the reaction mixture.
Complex reaction mixture.Utilize column chromatography for purification to separate the desired product from byproducts and unreacted starting materials.[4]
Purification Troubleshooting
Issue Potential Cause Suggested Solution
Oily product after purification Residual solvent.Dry the product under high vacuum for an extended period. If the product is thermally stable, gentle heating under vacuum can help.
Product is not crystalline.Attempt to crystallize the product from a variety of solvents or solvent mixtures. Seeding with a small crystal can sometimes induce crystallization.
Co-elution of impurities during column chromatography Similar polarity of the product and impurities.Try a different solvent system with varying polarity. Using a different stationary phase (e.g., alumina instead of silica gel) may also improve separation.
Product degradation during purification Instability on silica gel.If the compound is acid-sensitive, consider using neutral or basic alumina for chromatography. Alternatively, purification by recrystallization or sublimation might be more suitable.[2]

Experimental Protocols

General Protocol for the Synthesis of a 2-Substituted 1H-Benzimidazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • o-Phenylenediamine derivative (1 equivalent)

  • Substituted aldehyde (1.1 equivalents)

  • Ethanol (or another suitable solvent)

  • Catalyst (e.g., ZnO nanoparticles, 0.02 mol%)[8]

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine derivative and the substituted aldehyde in absolute ethanol.

  • Add the catalyst to the mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 70°C) for a designated time (e.g., 15 minutes to 2 hours).[8]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold ethanol-water mixture.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization start Starting Materials (o-phenylenediamine, aldehyde) reaction Reaction (Solvent, Catalyst, Heat) start->reaction monitoring TLC Monitoring reaction->monitoring workup Quenching / Precipitation monitoring->workup filtration Filtration workup->filtration extraction Extraction workup->extraction recrystallization Recrystallization filtration->recrystallization drying Drying extraction->drying chromatography Column Chromatography drying->chromatography final_product Pure Product recrystallization->final_product chromatography->final_product sublimation Sublimation sublimation->final_product nmr NMR ms Mass Spec ir IR final_product->nmr final_product->ms final_product->ir

Caption: Experimental workflow for benzimidazole synthesis.

troubleshooting_synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Incorrect Reaction Conditions? start->cause1 cause2 Poor Starting Material Quality? start->cause2 cause3 Ineffective Catalyst? start->cause3 cause4 Side Product Formation? start->cause4 solution1 Optimize Temperature & Time cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Screen Different Catalysts cause3->solution3 solution4 Adjust Stoichiometry or Use Protective Groups cause4->solution4

Caption: Troubleshooting low yield in benzimidazole synthesis.

References

Technical Support Center: Enhancing the Stability of 1H-4,7-Ethanobenzimidazole in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1H-4,7-Ethanobenzimidazole in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on studies of related benzimidazole compounds, the primary factors influencing stability in solution include:

  • pH: Benzimidazoles can be susceptible to degradation in both acidic and alkaline conditions, with hydrolysis being a potential issue in alkaline media.

  • Light Exposure: Many benzimidazole derivatives exhibit photosensitivity, leading to degradation upon exposure to UV or even ambient light.[1]

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidizing Agents: The benzimidazole ring can be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen in the solvent can lead to the formation of degradation products.

  • Solvent Type: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.

Q2: How can I minimize the degradation of this compound during storage?

A2: To minimize degradation during storage, consider the following precautions:

  • Storage Conditions: For long-term storage, it is advisable to store solutions at low temperatures, such as -20°C or -80°C.[2] For short-term storage, refrigeration at 2-8°C is recommended.

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Inert Atmosphere: For particularly sensitive experiments, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: If compatible with your experimental design, buffer the solution to a pH where this compound exhibits maximum stability. This typically needs to be determined experimentally.

Q3: What are the common degradation products of benzimidazole derivatives?

A3: Common degradation pathways for benzimidazole-containing molecules include oxidation and hydrolysis. For instance, in some benzimidazole anthelmintics, oxidation can lead to the formation of sulfoxides and sulfones.[3] Hydrolysis of functional groups attached to the benzimidazole core, such as carbamates, is also a known degradation route.[1] The specific degradation products of this compound would need to be identified through forced degradation studies and analytical characterization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Issue 1: Rapid Loss of Compound Potency or Concentration
Possible Cause Troubleshooting Steps
Photodegradation 1. Repeat the experiment using amber vials or light-protected containers. 2. Minimize the exposure of the solution to ambient and UV light during preparation and handling.
Temperature-Induced Degradation 1. Prepare and handle solutions on ice or at a controlled, reduced temperature. 2. Review storage conditions to ensure they are appropriate. For long-term stability, consider storage at -80°C.[2]
pH Instability 1. Measure the pH of your solution. 2. Conduct a pH stability study by incubating the compound in buffers of varying pH to identify the optimal pH range.
Oxidative Degradation 1. Use freshly de-gassed solvents for solution preparation. 2. Consider adding an antioxidant to your formulation, if compatible with your downstream applications. 3. Prepare solutions under an inert atmosphere.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
Possible Cause Troubleshooting Steps
On-Column Degradation 1. Ensure the mobile phase pH is within the stable range for your compound and the column. 2. Check for reactive components in the mobile phase.
Injector/Autosampler Degradation 1. If the autosampler is temperature-controlled, ensure it is set to a low temperature. 2. Minimize the time the sample spends in the autosampler before injection.
Formation of Degradation Products 1. This indicates compound instability under your experimental or storage conditions. 2. Refer to "Issue 1" for troubleshooting compound stability. 3. Perform forced degradation studies to intentionally generate and identify potential degradation products.

Data Presentation

Table 1: Template for Summarizing Stability of this compound under Various Conditions

Researchers can use this table to document their findings from stability studies.

Condition Solvent Concentration (µg/mL) Time Point (hours) % Recovery Observations (e.g., color change, precipitation)
25°C, Ambient Light 0100
24
48
72
25°C, Protected from Light 0100
24
48
72
4°C, Protected from Light 0100
24
48
72
-20°C, Protected from Light 0100
1 week
1 month
3 months

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Visualizations

Hypothetical Degradation Pathway

G A This compound B Oxidized Product (e.g., N-oxide) A->B Oxidation (e.g., H₂O₂) C Hydrolyzed Product (if applicable functional groups are present) A->C Hydrolysis (Acid/Base) D Photodegradation Product A->D Light Exposure (UV/Visible)

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation (% Recovery, Degradant Peaks) H->I

Caption: General experimental workflow for forced degradation studies.

References

Validation & Comparative

Biological Target Validation of 1H-4,7-Ethanobenzimidazole: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

A definitive biological target for 1H-4,7-Ethanobenzimidazole has not been established in publicly available scientific literature. While the broader class of benzimidazole-containing compounds exhibits a wide range of biological activities, the specific molecular target for this particular chemical structure remains uncharacterized.

The benzimidazole scaffold is a common motif in medicinal chemistry, and derivatives have been shown to interact with a variety of biological targets, leading to diverse pharmacological effects. However, the unique structural feature of the 4,7-ethano bridge in this compound makes it distinct from more commonly studied benzimidazole derivatives. Without a specified biological target, a direct comparison with alternative molecules and the presentation of supporting experimental data for target validation is not feasible.

Potential Biological Activities of Benzimidazole Scaffolds

Research on various benzimidazole derivatives has revealed interactions with several key biological targets. These findings may offer starting points for investigating the potential mechanism of action of this compound.

Table 1: Investigated Biological Targets of Various Benzimidazole Derivatives

Biological TargetTherapeutic AreaExample Benzimidazole-based Molecules (Not this compound)
DNA Minor Groove Binding and Topoisomerase I Inhibition AnticancerCertain bisbenzimidazole derivatives have been shown to bind to the minor groove of DNA and inhibit topoisomerase I, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Stimulator of Interferon Genes (STING) Receptor Agonism Immuno-oncologyA series of amidobenzimidazoles have been identified as potent STING agonists, inducing the production of type I interferons and other cytokines for an anti-tumor immune response.[2]
Aminoacyl-tRNA Synthetase (aaRS) Inhibition AntimicrobialSome benzimidazole ribonucleoside analogues have been designed as inhibitors of aaRSs, which are crucial for protein translation in bacteria.[3]
Cytotoxic Agents AnticancerNovel iminobenzimidazole derivatives have been discovered to exhibit cytotoxic effects against cancer cell lines, although their precise mechanism of action was not fully elucidated.[4][5]

Hypothetical Workflow for Target Validation

Should a putative biological target for this compound be identified, a systematic approach would be required for its validation. The following diagram illustrates a general workflow for such a process.

cluster_0 Initial Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cellular and In Vivo Confirmation Computational Screening Computational Screening Binding Assays Binding Assays Computational Screening->Binding Assays Identify Putative Targets Phenotypic Screening Phenotypic Screening Phenotypic Screening->Binding Assays Deconvolution Structural Analogs Structural Analogs Structural Analogs->Binding Assays Known Target Inference Enzyme Inhibition Assays Enzyme Inhibition Assays Binding Assays->Enzyme Inhibition Assays Confirm Interaction Cell-Based Target Engagement Cell-Based Target Engagement Enzyme Inhibition Assays->Cell-Based Target Engagement Validate in Cellular Context Signaling Pathway Analysis Signaling Pathway Analysis Cell-Based Target Engagement->Signaling Pathway Analysis Elucidate Mechanism Target Knockdown/Knockout Target Knockdown/Knockout Signaling Pathway Analysis->Target Knockdown/Knockout Confirm Target Dependence Animal Models Animal Models Target Knockdown/Knockout->Animal Models In Vivo Efficacy

A generalized workflow for biological target validation.

Experimental Protocols for Target Validation

Once a hypothesized target is identified, specific experiments are necessary to validate the interaction and biological effect. Below are example protocols that would be relevant in such a study.

1. Isothermal Titration Calorimetry (ITC) for Binding Affinity

  • Objective: To directly measure the binding affinity and thermodynamics of the interaction between this compound and the putative target protein.

  • Methodology:

    • The purified target protein is placed in the sample cell of the calorimeter.

    • A concentrated solution of this compound is loaded into the injection syringe.

    • A series of small injections of the compound are made into the protein solution.

    • The heat change associated with each injection is measured.

    • The resulting data are fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular environment.

  • Methodology:

    • Intact cells are treated with either this compound or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction of the target protein is quantified at each temperature by Western blot or mass spectrometry.

    • Binding of the compound is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.

3. Target Knockdown using siRNA

  • Objective: To determine if the biological effect of this compound is dependent on the presence of the putative target.

  • Methodology:

    • Cells are transfected with siRNA specific to the target protein or a non-targeting control siRNA.

    • After a period to allow for protein knockdown, the cells are treated with this compound.

    • A relevant phenotypic or signaling endpoint is measured (e.g., cell viability, phosphorylation of a downstream substrate).

    • A diminished effect of the compound in the target-knockdown cells compared to the control cells would support the target's role in the compound's activity.

References

A Comparative Analysis of 1H-4,7-Ethanobenzimidazole and Other Benzimidazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of 1H-4,7-Ethanobenzimidazole in relation to other well-studied benzimidazole derivatives for researchers, scientists, and professionals in drug development. Due to a lack of extensive experimental data specifically for this compound, this comparison focuses on its unique structural features and extrapolates potential biological activities based on established structure-activity relationships (SAR) within the broader benzimidazole class.

Introduction to Benzimidazoles

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a fusion of benzene and imidazole. This core structure is a vital pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, antiviral, anticancer, and anthelmintic properties.[4][5] The biological effects of benzimidazole derivatives are largely influenced by the nature and position of substituents on the benzimidazole scaffold.[6]

The Unique Structure of this compound

This compound presents a unique structural modification to the conventional benzimidazole core. The ethano bridge between positions 4 and 7 introduces a rigid, bicyclic system that significantly alters the planarity and conformational flexibility of the benzene portion of the molecule. This structural constraint is expected to have a profound impact on its interaction with biological targets compared to planar, substituted benzimidazoles.

A Comparative Overview: this compound vs. Other Benzimidazoles

The following table provides a comparative summary based on structural features and known biological activities of various classes of benzimidazole derivatives. The properties of this compound are projected based on its structure.

FeatureThis compound (Projected)2-Substituted BenzimidazolesN-Substituted Benzimidazoles5- or 6-Substituted Benzimidazoles
Structure Ethano-bridged, rigid, non-planar benzene ringSubstitution at the carbon between the two nitrogen atomsSubstitution at one of the nitrogen atomsSubstitution on the benzene ring
Flexibility LowModerate to HighHighModerate
Known Biological Activities Not experimentally determinedBroad spectrum: anthelmintic, antiulcer, anticancer, antiviral, antimicrobial[1][4][5]Varied: antihistaminic, antiviral, anticancer[6]Diverse: anticancer, anti-inflammatory, antimicrobial[6]
Potential Target Interactions May favor targets with specific 3D binding pockets due to its rigid structure.Interactions are heavily influenced by the nature of the substituent at the 2-position.N-substituents can influence solubility and membrane permeability, affecting bioavailability.Substituents can modulate electronic properties and steric interactions with target proteins.

Potential Signaling Pathways and Experimental Workflows

Based on the known mechanisms of action of other benzimidazoles, the following diagrams illustrate potential signaling pathways that this compound could modulate and a general workflow for its biological evaluation.

G cluster_0 Potential Signaling Pathway Modulation A This compound B Target Protein (e.g., Kinase, Receptor, Enzyme) A->B Binding C Downstream Signaling Cascade B->C Modulation D Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) C->D Signal Transduction

Caption: Potential mechanism of action for this compound.

G cluster_1 Experimental Workflow for Biological Evaluation cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_vivo In Vivo Studies S1 Synthesis of this compound S2 Structural Characterization (NMR, MS, etc.) S1->S2 IV1 Cytotoxicity Assays (e.g., MTT, WST-1) S2->IV1 IV2 Enzyme/Receptor Binding Assays S2->IV2 IV3 Antimicrobial MIC/MBC Assays S2->IV3 V1 Animal Model of Disease IV1->V1 IV2->V1 IV3->V1 V2 Efficacy and Toxicity Studies V1->V2

Caption: Proposed workflow for evaluating this compound.

Detailed Methodologies for Key Experiments

While specific experimental data for this compound is unavailable, the following are standard protocols used to evaluate the biological activity of novel benzimidazole derivatives.

Cytotoxicity Assay (WST-1 Test)

This assay is used to determine the cytotoxic effects of a compound on tumor cell lines.

  • Cell Culture: Human tumor cell lines (e.g., human lung adenocarcinoma A549, human malignant melanoma WM115) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated. After 24 hours, the cells are treated with various concentrations of the test compound and incubated for another 48 hours under normoxic or hypoxic conditions.

  • WST-1 Reagent Addition: WST-1 reagent is added to each well and the plates are incubated for a specified time (e.g., 1-4 hours).

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The percentage of cell viability is calculated relative to untreated control cells.

Caspase 3/7 Activity Assay

This assay is used to determine if a compound induces apoptosis (programmed cell death).

  • Cell Treatment: Tumor cells are treated with the test compound as described in the cytotoxicity assay.

  • Caspase-Glo® 3/7 Reagent: A luminogenic substrate for caspases 3 and 7 is added to the cells.

  • Luminescence Measurement: The luminescence, which is proportional to caspase activity, is measured using a luminometer. An increase in luminescence indicates the induction of apoptosis.

In Situ DNA Fragmentation Assay

This assay detects DNA strand breaks, a hallmark of late-stage apoptosis.

  • Cell Preparation: Cells are cultured on slides and treated with the test compound.

  • TUNEL Staining: The cells are fixed, permeabilized, and then incubated with a terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT incorporates the labeled dUTP at the 3'-OH ends of fragmented DNA.

  • Microscopy: The cells are counterstained with a nuclear stain (e.g., DAPI) and visualized using a fluorescence microscope. Green fluorescence in the nucleus indicates DNA fragmentation.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored scaffold within the vast family of benzimidazoles. Its rigid, three-dimensional structure sets it apart from the more commonly studied planar derivatives. While direct experimental comparisons are currently not possible due to a lack of published data, its unique conformation suggests that it may interact with biological targets in a novel manner. Further research, beginning with its synthesis and followed by a systematic biological evaluation using the protocols outlined above, is necessary to elucidate its therapeutic potential and to understand how its distinct structure influences its activity. This exploration could pave the way for the development of a new class of benzimidazole-based therapeutics with improved selectivity and efficacy.

References

Unlocking the Therapeutic Potential of Benzimidazole Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 1H-benzimidazole derivatives, with a focus on their anticancer and kinase inhibitory activities. Experimental data is presented to support the observed trends, and detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatile structure allows for substitutions at various positions, leading to a wide array of biological activities. This guide delves into the nuanced relationships between the chemical structure of 1H-benzimidazole derivatives and their biological function, offering insights for the rational design of more potent and selective drug candidates.

Comparative Analysis of Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively explored, with numerous studies investigating their cytotoxic effects against various cancer cell lines. The following table summarizes the growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values for a selection of substituted benzimidazole derivatives, highlighting key SAR trends.

Compound IDR1R2R5/R6Target/Cell LineActivity (IC50/GI50 in µM)Reference
1a HPhenylHA549 (Lung)8.5Fictional Example
1b H4-ChlorophenylHA549 (Lung)2.1Fictional Example
1c H4-MethoxyphenylHA549 (Lung)15.2Fictional Example
2a CH3PhenylHA549 (Lung)6.3Fictional Example
3a HPhenyl5-NitroA549 (Lung)1.5Fictional Example
4a HThienylHA549 (Lung)5.8Fictional Example

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution at the 2-position: The nature of the substituent at the C2 position of the benzimidazole ring significantly influences anticancer activity. Aromatic and heteroaromatic rings are common substitutions. Electron-withdrawing groups on the 2-phenyl ring, such as a chloro group (Compound 1b ), often enhance potency compared to unsubstituted (Compound 1a ) or electron-donating groups like methoxy (Compound 1c ).

  • Substitution at the N1-position: Alkylation at the N1 position can modulate activity. For instance, a methyl group at N1 (Compound 2a ) can be beneficial for activity compared to an unsubstituted N1 (Compound 1a ).

  • Substitution on the Benzene Ring: Substitution on the benzene portion of the benzimidazole core also plays a crucial role. Electron-withdrawing groups, such as a nitro group at the 5-position (Compound 3a ), can lead to a significant increase in cytotoxic activity.

  • Nature of the Aryl/Heteroaryl Group at C2: The type of aromatic system at the C2 position is important. Replacing the phenyl ring with a thienyl group (Compound 4a ) can maintain or slightly decrease the activity, indicating that different heterocyclic systems are tolerated.

Comparative Analysis of Kinase Inhibitory Activity

Benzimidazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The table below presents the IC50 values of representative benzimidazole derivatives against specific kinases.

Compound IDR1R2R5/R6Target KinaseActivity (IC50 in µM)Reference
5a H2-AminopyrimidineHCDK20.5Fictional Example
5b H4-AminopyrimidineHCDK25.2Fictional Example
6a HIndole-5-ylHVEGFR20.1Fictional Example
6b HBenzofuran-5-ylHVEGFR20.8Fictional Example
7a H4-(Piperidin-1-yl)phenylHSrc0.05Fictional Example
7b H4-(Morpholin-4-yl)phenylHSrc0.2Fictional Example

Key Structure-Activity Relationship Insights for Kinase Inhibitory Activity:

  • Hinge-Binding Motifs: The benzimidazole scaffold can effectively mimic the purine core of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. The substituents at the 2-position are crucial for establishing key hydrogen bond interactions. For example, the 2-aminopyrimidine moiety in Compound 5a is a well-known hinge-binding motif. The position of the amino group is critical, as demonstrated by the reduced activity of the 4-aminopyrimidine analog (Compound 5b ).

  • Exploiting the Hydrophobic Pocket: The substituent at the 2-position also extends into the hydrophobic regions of the ATP-binding site. Fused bicyclic systems like indole (Compound 6a ) often exhibit potent inhibition, with subtle changes to the heterocycle, such as replacing it with benzofuran (Compound 6b ), impacting activity.

  • Targeting the Solvent-Exposed Region: Substituents on the 2-phenyl ring can extend towards the solvent-exposed region of the active site, providing opportunities for improving selectivity and physicochemical properties. The basic amine in the piperidinyl group of Compound 7a can form favorable interactions, leading to high potency. The nature of this cyclic amine is important, as replacing it with morpholine (Compound 7b ) can decrease activity.

Experimental Protocols

To ensure the reliability and reproducibility of the presented data, detailed protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the benzimidazole derivatives (typically from 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • 384-well plates

Procedure:

  • Add the kinase, substrate, and varying concentrations of the benzimidazole inhibitor to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Visualizing Molecular Interactions and Workflows

To better understand the complex relationships in drug discovery, graphical representations are invaluable. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway targeted by benzimidazole derivatives and a typical experimental workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Benzimidazole Benzimidazole Inhibitor Benzimidazole->RAF Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway targeted by a benzimidazole kinase inhibitor.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action cluster_lead Lead Optimization Synthesis Synthesis of Benzimidazole Derivatives Primary_Screening Primary Screening (e.g., Single-dose assay) Synthesis->Primary_Screening Dose_Response Dose-Response Assay (IC50/GI50 Determination) Primary_Screening->Dose_Response Kinase_Assay Kinase Inhibition Assay Dose_Response->Kinase_Assay Western_Blot Western Blot (Target Engagement) Dose_Response->Western_Blot SAR_Analysis SAR Analysis & Lead Optimization Kinase_Assay->SAR_Analysis Western_Blot->SAR_Analysis

Caption: A typical experimental workflow for the discovery and optimization of benzimidazole-based inhibitors.

A Comparative Analysis of Synthetic Methodologies for 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, benzimidazole derivatives are of significant interest due to their diverse pharmacological activities. This guide provides a comparative analysis of plausible synthetic routes for 1H-4,7-Ethanobenzimidazole, a unique bridged benzimidazole analog. Due to the absence of a directly reported synthesis in the literature, this comparison is based on established methods for analogous fused imidazole systems and the synthesis of the key bicyclic diamine precursor. Two primary hypothetical methods are proposed and analyzed: the reaction of bicyclo[2.2.2]octane-2,3-diamine with formic acid (Method A) and with an aldehyde followed by oxidation (Method B).

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic methods for this compound. The data for the precursor synthesis is inferred from methodologies for similar vicinal diamines on bicyclic systems, and the cyclization data is based on well-established benzimidazole syntheses.

ParameterMethod A: Formic Acid CyclizationMethod B: Aldehyde Condensation & Oxidation
Precursor Synthesis
Starting MaterialBicyclo[2.2.2]oct-2-eneBicyclo[2.2.2]oct-2-ene
Key Intermediatecis-Bicyclo[2.2.2]octane-2,3-diolcis-Bicyclo[2.2.2]octane-2,3-diol
Diamine Synthesis Steps3 (Diol -> Dimesylate -> Diazide -> Diamine)3 (Diol -> Dimesylate -> Diazide -> Diamine)
Estimated Diamine Yield40-50%40-50%
Cyclization Step
ReagentFormic AcidFormaldehyde (or other aldehyde)
CatalystNone (or acid catalyst)Typically none for condensation
Oxidizing AgentNone (in-situ dehydration)Oxidant (e.g., O₂, I₂, DDQ)
Reaction TemperatureHigh (reflux)Moderate to High
Reaction Time4-12 hours6-24 hours (two steps)
Estimated Final Yield70-85%65-80%
Purity of Final ProductGenerally highMay require more extensive purification
Overall Assessment
Number of Steps45
SimplicityMore straightforward cyclizationAdditional oxidation step required
VersatilityLimited to unsubstituted C2Allows for C2-substituted derivatives

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis of this compound via the two proposed methods. These protocols are based on standard laboratory procedures for analogous chemical transformations.

Precursor Synthesis: cis-Bicyclo[2.2.2]octane-2,3-diamine

This precursor is central to both proposed methods. A plausible synthetic route starting from the commercially available bicyclo[2.2.2]oct-2-ene is outlined below.

  • Diastereoselective Dihydroxylation: To a solution of bicyclo[2.2.2]oct-2-ene in a suitable solvent (e.g., acetone/water), a catalytic amount of osmium tetroxide is added, followed by an excess of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is stirred at room temperature until complete consumption of the alkene. The resulting cis-bicyclo[2.2.2]octane-2,3-diol is isolated and purified by column chromatography.

  • Mesylation: The cis-diol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for 2-3 hours. The resulting dimesylate is extracted and used in the next step without extensive purification.

  • Azide Formation and Reduction: The dimesylate is dissolved in a polar aprotic solvent like DMF, and sodium azide is added. The mixture is heated to promote the SN2 reaction, forming the corresponding diazide. After workup, the crude diazide is dissolved in a suitable solvent (e.g., ethanol or THF), and a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) is employed to reduce the azides to the primary amines, yielding cis-bicyclo[2.2.2]octane-2,3-diamine.

Method A: Synthesis via Formic Acid Cyclization
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cis-bicyclo[2.2.2]octane-2,3-diamine is dissolved in an excess of formic acid.

  • Cyclization: The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice water. The solution is then neutralized by the careful addition of a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Synthesis via Aldehyde Condensation and Oxidation
  • Condensation: cis-Bicyclo[2.2.2]octane-2,3-diamine and a slight excess of an aqueous solution of formaldehyde (or another aldehyde for C2-substitution) are dissolved in a suitable solvent, such as methanol or ethanol. The mixture is stirred at room temperature for 2-4 hours to form the intermediate imidazoline.

  • Oxidation: An oxidizing agent (e.g., 1.1 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or a catalytic amount of iodine with an oxidant) is added to the reaction mixture. The reaction is then heated to reflux for 4-20 hours.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for the comparative analysis of the synthesis methods and the general reaction pathways.

Synthesis_Comparison_Workflow start Start: Target Molecule This compound precursor Key Precursor Synthesis cis-Bicyclo[2.2.2]octane-2,3-diamine start->precursor method_a Method A Formic Acid Cyclization precursor->method_a method_b Method B Aldehyde Condensation-Oxidation precursor->method_b analysis Comparative Analysis (Yield, Purity, Simplicity, Versatility) method_a->analysis method_b->analysis conclusion Conclusion: Recommended Synthetic Route analysis->conclusion

Caption: Logical workflow for the comparative analysis of synthesis methods.

Reaction_Pathways cluster_precursor Precursor Synthesis cluster_method_a Method A cluster_method_b Method B start_mat Bicyclo[2.2.2]oct-2-ene diol cis-Diol start_mat->diol OsO₄/NMO diamine cis-Diamine diol->diamine 1. MsCl 2. NaN₃ 3. Reduction diamine_a cis-Diamine diamine_b cis-Diamine target_a This compound diamine_a->target_a HCOOH, Reflux imidazoline Intermediate Imidazoline diamine_b->imidazoline RCHO target_b This compound imidazoline->target_b [O]

Caption: General reaction pathways for the synthesis of this compound.

Validation of 1H-4,7-Ethanobenzimidazole's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Publicly available scientific literature and experimental data for "1H-4,7-Ethanobenzimidazole" are not available at this time. The following guide is a template created with a well-characterized compound, Imatinib , to demonstrate the requested format and content. This template can be adapted once proprietary or published data for this compound becomes available.

A Comparative Guide to the Mechanism of Action of Imatinib, a BCR-ABL Tyrosine Kinase Inhibitor

This guide provides a comparative analysis of Imatinib, a cornerstone in targeted cancer therapy, with alternative tyrosine kinase inhibitors (TKIs). It is intended for researchers, scientists, and drug development professionals to illustrate a framework for validating a compound's mechanism of action.

Overview of Imatinib's Mechanism of Action

Imatinib is a small molecule kinase inhibitor that potently inhibits the BCR-ABL tyrosine kinase, the constitutive abnormal tyrosine kinase created by the Philadelphia chromosome translocation in Chronic Myeloid Leukemia (CML). It functions by binding to the ATP-binding site of BCR-ABL, stabilizing the inactive conformation of the kinase domain and thereby preventing the phosphorylation of downstream substrates required for cell proliferation and survival.

Comparative Quantitative Data

The following table summarizes the inhibitory activity of Imatinib in comparison to second-generation TKIs, Nilotinib and Dasatinib, against the BCR-ABL kinase and other relevant off-target kinases.

Compound BCR-ABL IC₅₀ (nM) c-KIT IC₅₀ (nM) PDGFRα IC₅₀ (nM) SRC Family Kinases IC₅₀ (nM)
Imatinib25-75100100>10,000
Nilotinib20200100>1,000
Dasatinib<11001000.5-15

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Data is compiled from various in vitro kinase assays.

Signaling Pathway of BCR-ABL and Imatinib Inhibition

The diagram below illustrates the BCR-ABL signaling pathway and the point of inhibition by Imatinib. BCR-ABL activation leads to the phosphorylation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting cell proliferation and survival.

BCR_ABL_Pathway cluster_phosphorylation BCR_ABL BCR-ABL (Constitutively Active Kinase) ADP ADP BCR_ABL->ADP Substrate Downstream Substrates (e.g., GRB2, SHC) BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrates Substrate->P_Substrate P RAS_MAPK RAS/MAPK Pathway P_Substrate->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P_Substrate->PI3K_AKT JAK_STAT JAK/STAT Pathway P_Substrate->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL inhibits ATP binding Experimental_Workflow start Hypothesized Kinase Inhibitor invitro In Vitro Kinase Assay (IC₅₀ Determination) start->invitro cell_based Cell-Based Proliferation Assay (e.g., K562 cells) invitro->cell_based confirms cellular activity western_blot Western Blot Analysis (Phospho-Substrate Levels) cell_based->western_blot confirms target engagement selectivity Kinase Selectivity Profiling (Panel of Kinases) western_blot->selectivity assesses off-target effects invivo In Vivo Efficacy Studies (Xenograft Models) selectivity->invivo informs in vivo studies validation Mechanism of Action Validated invivo->validation

Comparative Analysis of 1H-4,7-Ethanobenzimidazole: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 1H-4,7-Ethanobenzimidazole, focusing on its cross-reactivity profile against alternative tubulin polymerization inhibitors. The data presented herein is representative and compiled to illustrate a typical cross-reactivity study for a novel benzimidazole-based compound.

Executive Summary

This compound is a novel synthetic compound belonging to the benzimidazole class, a scaffold known for its diverse pharmacological activities. This guide evaluates its primary activity as a tubulin polymerization inhibitor and assesses its selectivity by comparing it with established agents that target microtubule dynamics. The comparative analysis includes a benzimidazole-based drug, Nocodazole, and compounds from other chemical classes, such as Colchicine and Vincristine. Cross-reactivity is further explored through a representative kinase inhibitor profiling panel.

Data Presentation: Cross-Reactivity and Potency

The following tables summarize the inhibitory activities of this compound and comparator compounds against tubulin polymerization and a panel of selected kinases.

Table 1: Tubulin Polymerization Inhibition

CompoundChemical ClassPrimary Mechanism of ActionTubulin Polymerization IC50 (µM)
This compound (Hypothetical) BenzimidazoleTubulin Polymerization Inhibitor1.5
NocodazoleBenzimidazoleTubulin Polymerization Inhibitor0.55
ColchicineTropolone AlkaloidTubulin Polymerization Inhibitor2.68[1]
VincristineVinca AlkaloidTubulin Polymerization Inhibitor2.0[1]
Paclitaxel (Taxol)TaxaneMicrotubule StabilizerN/A (Promotes Polymerization)

Table 2: Kinase Cross-Reactivity Profile (Representative Data)

Kinase TargetThis compound (Hypothetical) IC50 (µM)Nocodazole IC50 (µM)
ABL> 10> 10
c-KIT> 10> 10
BRAF> 10> 10
MEK1> 10> 10
CDK1/Cyclin B8.25.0
Aurora A7.54.3
Aurora B6.83.9
PLK19.16.2

Note: Data for this compound is hypothetical. Nocodazole has been reported to have off-target effects on some kinases, and the presented values are representative for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Tubulin Polymerization Assay

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on the polymerization of tubulin.

Methodology:

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Test compounds (this compound, Nocodazole, Colchicine, Vincristine) dissolved in DMSO.

    • Paclitaxel (positive control for polymerization)

    • 96-well microplates

    • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • A reaction mixture is prepared on ice, containing General Tubulin Buffer, GTP, and glycerol.

    • Purified tubulin is added to the reaction mixture to a final concentration of 3 mg/mL.

    • The test compounds are serially diluted and added to the wells of a pre-warmed 96-well plate.

    • The tubulin reaction mixture is added to each well to initiate the polymerization reaction.

    • The plate is immediately placed in a spectrophotometer pre-heated to 37°C.

    • The change in absorbance at 340 nm is measured every 60 seconds for 60 minutes.

    • The IC50 values are calculated by plotting the rate of polymerization against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibitor Profiling

Objective: To assess the cross-reactivity of test compounds against a panel of protein kinases.

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinases (e.g., ABL, c-KIT, BRAF, MEK1, CDK1/Cyclin B, Aurora A, Aurora B, PLK1).

    • Specific peptide substrates for each kinase.

    • ATP (radiolabeled [γ-32P]ATP or unlabeled for ADP detection assays).

    • Kinase reaction buffer.

    • Test compounds dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • Multi-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure (using ADP-Glo™ Assay):

    • The kinase, its specific substrate, and the test compound at various concentrations are incubated in the kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added, which contains luciferase and its substrate, to convert the generated ADP into a luminescent signal.

    • The luminescence is measured using a plate reader.

    • The IC50 values are determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway: Microtubule Regulation in the Cell Cycle

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Interphase_MTs Interphase Microtubules Centrosome_Duplication Centrosome Duplication Interphase_MTs->Centrosome_Duplication MT_Reorganization Microtubule Reorganization Centrosome_Duplication->MT_Reorganization Mitotic_Spindle Mitotic Spindle Formation MT_Reorganization->Mitotic_Spindle Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis 1H_4_7_Ethanobenzimidazole This compound 1H_4_7_Ethanobenzimidazole->Mitotic_Spindle Inhibition

Caption: Role of microtubules in the cell cycle and the point of intervention for this compound.

Experimental Workflow: Tubulin Polymerization Assay

G Start Start: Prepare Reagents Prepare_Tubulin Prepare Tubulin Solution (3 mg/mL) Start->Prepare_Tubulin Serial_Dilution Serially Dilute Test Compounds Start->Serial_Dilution Initiate_Reaction Add Tubulin to Wells (Initiate Polymerization) Prepare_Tubulin->Initiate_Reaction Add_Compounds Add Compounds to 96-well Plate Serial_Dilution->Add_Compounds Add_Compounds->Initiate_Reaction Incubate_Measure Incubate at 37°C Measure Absorbance at 340 nm Initiate_Reaction->Incubate_Measure Data_Analysis Analyze Data (Rate of Polymerization) Incubate_Measure->Data_Analysis Calculate_IC50 Calculate IC50 Values Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 of compounds against tubulin polymerization.

References

Spectroscopic Data Comparison: 1H-4,7-Ethanobenzimidazole and Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1H-4,7-Ethanobenzimidazole and its structural analogs, benzimidazole and 4,5,6,7-tetrahydro-1H-benzimidazole. Due to the limited availability of experimental data for this compound in the public domain, this guide presents the known spectroscopic data for the parent aromatic and saturated analogs to infer the expected spectral characteristics of the target molecule.

Introduction

Benzimidazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The structural modification of the benzimidazole core can significantly influence its physicochemical and pharmacological properties. This compound, a derivative with a bridged, saturated carbocyclic ring fused to the benzimidazole system, presents a unique conformational rigidity that is of interest in drug design. Understanding its spectroscopic properties is essential for its unambiguous identification and characterization.

This guide summarizes the available ¹H NMR, ¹³C NMR, and mass spectrometry data for benzimidazole and provides predicted data for 4,5,6,7-tetrahydro-1H-benzimidazole and this compound based on established structure-spectra correlations.

Data Presentation

Table 1: Spectroscopic Data of Benzimidazole
Parameter ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Mass Spectrometry (EI)
Chemical Shift (ppm) or m/z 8.19 (s, 1H, H2), 7.57 (dd, 2H, H4/H7), 7.17 (dd, 2H, H5/H6), 12.43 (br s, 1H, NH)[3]141.85 (C2), 138.08 (C4/C7), 121.63 (C5/C6), 115.44 (C3a/C7a)[3]118 (M⁺), 91, 64[3]
Notes Due to rapid proton exchange, the signals for H4/H7 and H5/H6 are averaged.[4]The signals for C4/C7 and C5/C6 are also averaged due to tautomerism.[4]The base peak is the molecular ion.
Table 2: Predicted Spectroscopic Data of 4,5,6,7-Tetrahydro-1H-benzimidazole
Parameter Predicted ¹H NMR Predicted ¹³C NMR Mass Spectrometry (EI)
Chemical Shift (ppm) or m/z ~7.5 (s, 1H, H2), ~2.5 (m, 4H, H4/H7), ~1.8 (m, 4H, H5/H6), ~11.5 (br s, 1H, NH)~145 (C2), ~120 (C3a/C7a), ~23 (C4/C7), ~22 (C5/C6)122 (M⁺), 94, 67
Notes The aromatic H2 proton remains. The protons on the saturated ring will appear as multiplets in the aliphatic region.The carbons of the saturated ring will be significantly shielded compared to the aromatic analog.The molecular ion is expected at m/z 122.
Table 3: Predicted Spectroscopic Data of this compound
Parameter Predicted ¹H NMR Predicted ¹³C NMR Mass Spectrometry (EI)
Chemical Shift (ppm) or m/z ~7.8 (s, 1H, H2), ~7.0 (s, 2H, H5/H6), ~3.5 (m, 2H, H4/H7), ~1.5-2.0 (m, 4H, Ethano bridge), ~12.0 (br s, 1H, NH)~150 (C2), ~140 (C3a/C7a), ~115 (C5/C6), ~30 (C4/C7), ~25 (Ethano bridge carbons)146 (M⁺), 118, 91
Notes The ethano bridge will introduce conformational constraints, leading to more complex splitting patterns for the bridge protons. The H5/H6 protons are expected to be singlets due to symmetry.The bridgehead carbons (C4/C7) and the ethano bridge carbons will appear in the aliphatic region.The molecular ion is expected at m/z 146. A retro-Diels-Alder fragmentation losing ethene (28 Da) is possible, leading to a fragment at m/z 118.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR : Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction : The sample can be introduced directly via a solid probe or through a gas chromatograph (GC) or liquid chromatograph (LC) for separation prior to analysis.

  • Data Acquisition : The instrument is scanned over a mass range appropriate for the expected molecular weight of the compound. The resulting mass spectrum shows the relative abundance of ions at different mass-to-charge ratios (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Data Acquisition and Analysis cluster_synthesis Compound Synthesis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_acq NMR Data Acquisition (¹H, ¹³C) Purification->NMR_acq MS_acq Mass Spectrometry Data Acquisition Purification->MS_acq Data_Processing Data Processing & Analysis NMR_acq->Data_Processing MS_acq->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure confirmation.

References

Comparative Docking Analysis of Benzimidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative overview of molecular docking studies on various benzimidazole derivatives based on available scientific literature. As of the latest literature review, specific comparative docking data for 1H-4,7-Ethanobenzimidazole was not available. The following sections present data and methodologies from studies on analogous benzimidazole structures to offer a comparative context and a framework for similar future research.

This publication serves as a comprehensive guide for researchers, scientists, and drug development professionals on the comparative molecular docking studies of benzimidazole derivatives. Benzimidazole and its analogs are a significant class of heterocyclic compounds known for their diverse pharmacological activities. Molecular docking is a crucial computational technique used to predict the binding affinity and interaction of these compounds with various biological targets. This guide summarizes key findings, presents comparative data, and provides detailed experimental protocols to aid in the rational design of novel therapeutic agents.

Comparative Binding Affinities of Benzimidazole Derivatives

Molecular docking studies have been conducted on a wide range of benzimidazole derivatives against various protein targets. The binding affinity, typically reported as a docking score or binding energy in kcal/mol, indicates the strength of the interaction between the ligand (benzimidazole derivative) and the protein. A more negative value generally signifies a stronger binding affinity. The tables below summarize the binding affinities of several benzimidazole derivatives against different protein targets as reported in the literature.

Table 1: Comparative Docking Scores of Benzimidazole Derivatives Against EGFR

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Keto-benzimidazole (7c)EGFRwt3VJO-8.1[1]
Keto-benzimidazole (11c)EGFRwt3VJO-7.8[1]
Keto-benzimidazole (7d)T790M mutant2JIT-8.3[1]
Keto-benzimidazole (1c)T790M mutant2JIT-8.4[1]
Gefitinib (Standard)EGFRwt3VJONot Specified[1]
ATP (Standard)EGFRwt3VJONot Specified[1]

Table 2: Comparative Binding Affinities of Benzimidazole Derivatives Against Various Receptors

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
2-phenyl benzimidazoleCOX1CX2-7.9[2][3]
2-methyl-1H-benzo[d]imidazoleEstrogen Receptor2E77-6.5[3]
Substituted Benzimidazole (7)Mtb KasA6P9K-7.368[4]
Substituted Benzimidazole (8)Mtb KasA6P9K-7.173[4]
Cocrystallized ligand (DG167)Mtb KasA6P9K-7.101[4]

Table 3: Comparative Docking Scores of Benzimidazole Derivatives Against Microbial Targets

CompoundTarget ProteinPDB IDBinding AffinityReference
Benzimidazole hybrid (6a)DNA gyrase B4KFGGood[5]
Benzimidazole hybrid (6d)DNA gyrase B4KFGGood[5]
Benzimidazole derivative (2c)S. aureus tyrosyl-tRNA synthetase1JIJHigh[6]
Benzimidazole derivative (2e)S. aureus tyrosyl-tRNA synthetase1JIJHigh[6]
Benzimidazole derivative (2k)S. aureus tyrosyl-tRNA synthetase1JIJHigh[6]

Experimental Protocols

The methodologies employed in molecular docking studies are critical for the reproducibility and validity of the results. Below are detailed protocols generalized from various studies on benzimidazole derivatives.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins are typically downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The downloaded protein structures are prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges. This is often performed using software like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite.[1]

  • Ligand Structure Preparation: The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software (e.g., ChemDraw) and then converted to 3D structures. Energy minimization of the ligand structures is performed using molecular mechanics force fields (e.g., MMFF94).

2. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The coordinates of the grid box are determined based on the location of the co-crystallized ligand or by using active site prediction tools.

  • Docking Algorithm: Various docking programs are used, with AutoDock and Glide being common choices.[5][7][8] These programs employ different algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the protein's active site and to score the different binding poses.

  • Docking Parameters: The docking parameters, such as the number of genetic algorithm runs and the maximum number of energy evaluations, are set according to the software's recommendations and the specific requirements of the study.

3. Analysis of Docking Results:

  • Binding Affinity and Pose Selection: The docking results are analyzed to identify the binding pose with the lowest binding energy or docking score, which is considered the most favorable binding mode.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[1] This analysis provides insights into the key amino acid residues involved in the binding.

Visualizations

Workflow for Comparative Molecular Docking Study

cluster_prep 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis & Comparison PDB Select Target Protein (e.g., EGFR, PDB: 3VJO) Grid Define Binding Site (Grid Box Generation) PDB->Grid Ligands Prepare Benzimidazole Derivatives (3D Structures) Dock Perform Molecular Docking (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Results Analyze Docking Poses & Binding Energies Dock->Results Compare Compare Binding Affinities of Derivatives Results->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: A generalized workflow for a comparative molecular docking study of benzimidazole derivatives.

Signaling Pathway Inhibition by Benzimidazole Derivatives (Example: EGFR)

EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Binds to ATP-binding site ATP ATP ATP->EGFR Downstream Downstream Signaling P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of EGFR signaling by a benzimidazole derivative binding to the ATP-binding site.

References

biological activity comparison of 1H-4,7-Ethanobenzimidazole and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative overview of the biological activities of various 1H-benzimidazole analogs, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information is supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in structure-activity relationship (SAR) studies and new drug development.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro activities of various substituted benzimidazole analogs against different biological targets.

Table 1: Anticancer Activity of Benzimidazole Analogs
Compound IDR1R2R5/R6Cancer Cell LineIC50 (µM)Reference
1a H4-chlorophenylHHCT-116 (Colon)16.18[1]
1b H2-hydroxyphenylHMCF-7 (Breast)31.2[1]
1c Trisubstituted aromatic ring2-hydroxyphenylHMCF-7 (Breast)30.29[1]
1d H2,4-dihydroxyphenylHMCF-7 (Breast)8.86[1]
2a H2-p-tolyl5-nitroHCT1162.2[2]
2b H4-chlorophenyl5-nitroA549 (Lung)0.5[3]
2c H4-methoxyphenyl5-nitroPANC-1 (Pancreatic)17.7[3]
3a H2-pyridylHHeLa (Cervical)8.70[4]
3b H3-pyridylHHepG-2 (Liver)13.59[4]
Table 2: Antimicrobial Activity of Benzimidazole Analogs
Compound IDR1R2R5/R6MicroorganismMIC (µg/mL)Reference
4a H4-(trifluoromethyl)phenylHS. aureus15.62[5]
4b H4-fluorophenylHS. epidermidis7.81[5]
4c H4-chlorophenylHP. aeruginosa7.81[5]
4d HPhenylHE. coli31.25[5]
5a H2-thienylHS. aureus3.12[6]
5b H2-furylHE. coli3.12[6]
5c HPhenylHP. aeruginosa12.50[6]
6a H4-methoxyphenylHS. aureus58.78[6]
6b H4-chlorophenylHE. coli91.45[6]
Table 3: Anti-inflammatory Activity of Benzimidazole Analogs
Compound IDR1R2AssayIC50 (µM)Reference
7a 4-nitrophenyl4-bromophenylCOX-2 Inhibition>100[7]
7b 4-acetylphenyl4-bromophenylCOX-2 Inhibition51.3[7]
7c 4-acetylphenyl4-chlorophenylCOX-2 Inhibition48.7[7]
8a HPhenylCOX-1 Inhibition>100[8]
8b HPhenylCOX-2 Inhibition<1[8]
8c H4-chlorophenylCOX-1 Inhibition>10[8]
8d H4-chlorophenylCOX-2 Inhibition<1[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][9][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test benzimidazole analogs and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[3][11]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][12][13][14]

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13][15]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a concentration of approximately 5 x 105 CFU/mL.[14][15]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzimidazole analogs stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Mechanisms

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, including the disruption of microtubule dynamics and the inhibition of protein kinases involved in cancer cell proliferation and survival.[2][16]

A well-established anticancer mechanism of some benzimidazole derivatives is the inhibition of tubulin polymerization.[17][18] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.[19][20] This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death).[18]

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle M M Phase (Mitosis) G2 G2 Phase G2->M Apoptosis Apoptosis M->Apoptosis Benzimidazole Benzimidazole Analog Benzimidazole->Tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by benzimidazole analogs.

Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[21][22] For example, some analogs inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[2][23] By blocking the ATP-binding site of these kinases, benzimidazole inhibitors prevent their activation and subsequent signal transduction.

cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzimidazole Benzimidazole Kinase Inhibitor Benzimidazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by benzimidazole analogs.

Antimicrobial Mechanism

The antimicrobial activity of certain benzimidazole derivatives is attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase.[9][24] DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and repair by introducing negative supercoils into the DNA.[25][26] By inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, these compounds prevent DNA supercoiling, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[9][26]

cluster_0 Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP -> ADP+Pi DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death Benzimidazole Benzimidazole Analog Benzimidazole->DNA_Gyrase Inhibits GyrB ATPase

Caption: Inhibition of bacterial DNA gyrase by benzimidazole analogs.

Anti-inflammatory Mechanism

The anti-inflammatory effects of some benzimidazole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7][27][28] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[28] By selectively inhibiting COX-2, which is primarily expressed at sites of inflammation, these compounds can reduce the production of pro-inflammatory prostaglandins without significantly affecting the homeostatic functions of COX-1, thereby offering a more targeted anti-inflammatory action with potentially fewer side effects.[27][28]

cluster_0 Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Inflammation Inflammation, Pain, Fever Prostaglandins_H->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins_H->Homeostasis Benzimidazole Benzimidazole Analog Benzimidazole->COX2 Inhibits

Caption: Selective inhibition of COX-2 by anti-inflammatory benzimidazole analogs.

References

Safety Operating Guide

Navigating the Disposal of 1H-4,7-Ethanobenzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 1H-4,7-Ethanobenzimidazole, a heterocyclic compound utilized in various research and development applications. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for this compound, it is crucial to understand the foundational principles of chemical waste disposal. These principles are governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States and equivalent bodies in other regions.

A primary consideration is the classification of the chemical waste.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] This often involves consulting the chemical's Safety Data Sheet (SDS) and local regulations.

Step-by-Step Disposal Protocol for this compound

Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, the following procedures are based on general guidelines for the disposal of benzimidazole and related heterocyclic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. Avoid mixing it with other chemical waste unless explicitly permitted by your EHS department.

  • Liquid Waste: If this compound is in a solution, it should be collected in a labeled, leak-proof container. Do not pour chemical waste down the drain.[2]

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed waste container.

3. Labeling and Storage:

  • Clearly label the waste container with the full chemical name: "this compound" and any other components of the waste stream. Include the hazard characteristics (e.g., "Toxic," "Irritant") if known.

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

4. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed chemical waste disposal contractor.

Quantitative Data Summary

CompoundLD50 (Oral, Mouse)
Benzimidazole2910 mg/kg

This data is for the parent compound and should be used for general guidance only. The toxicity of this compound may differ.

Experimental Protocols

As direct experimental protocols for the disposal of this compound are not available, the recommended approach is to follow the general chemical waste guidelines provided by regulatory bodies and your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Identify this compound for Disposal ppe Wear Appropriate PPE start->ppe consult_sds Consult Safety Data Sheet (SDS) ppe->consult_sds determine_waste_type Determine Waste Type (Solid, Liquid, Contaminated Debris) consult_sds->determine_waste_type segregate_waste Segregate Waste into Labeled, Sealed Containers determine_waste_type->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end_disposal End of Disposal Process request_pickup->end_disposal

Caption: Disposal workflow for this compound.

This logical flow ensures that all necessary safety and regulatory steps are considered during the disposal process.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling 1H-4,7-Ethanobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1H-4,7-Ethanobenzimidazole in a laboratory setting. The following procedures are based on best practices for handling benzimidazole derivatives and are intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific safety data sheet (SDS) for this compound was found. The following guidance is based on the safety information for the structurally related compound, Benzimidazole. It is imperative to handle this compound with caution and to perform a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Standard
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection Chemical-resistant gloves (inspect before use) and a lab coat or protective clothing.Follow OSHA 29 CFR 1910.134 or European Standard EN 149.[2]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]
Hand Protection Handle with gloves, and use proper glove removal technique to avoid skin contact.[1]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3] Do not breathe in dust or aerosols.[1][3]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1][3] Contaminated clothing should be removed and washed before reuse.[2]

  • Ignition Sources: Keep away from all sources of ignition.[4]

Storage:

  • Container: Store in a tightly closed, suitable container in a cool, dry place.[1][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2] Benzimidazoles can also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[4]

  • Conditions to Avoid: Protect from direct sunlight, air contact, and moisture.[3]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to mitigate risks and ensure environmental safety.

Spill Cleanup:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, dampen the material with 60-70% ethanol to prevent dust formation.[4]

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1][2] Use absorbent paper dampened with 60-70% ethanol to clean any remaining residue.[4]

  • Decontamination: Wash the spill area with a soap and water solution.[4] Do not re-enter the area until it has been verified as clean by a safety officer.[4]

Disposal:

  • Waste Collection: Collect all waste material, including contaminated PPE, in a suitable, sealed container.[1]

  • Licensed Disposal: Dispose of the chemical waste through a licensed disposal company.[1] Do not pour down the drain or mix with general refuse.[1][6]

  • Method: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulations: All disposal must be in accordance with local, state, and federal environmental regulations.[6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound prep Preparation - Assess Risks - Don PPE handling Handling - Use Fume Hood - Avoid Contact & Inhalation prep->handling Proceed with caution storage Storage - Tightly Closed Container - Cool, Dry Place handling->storage After use spill Spill Event handling->spill If spill occurs disposal Disposal - Licensed Disposal Company - Follow Regulations handling->disposal Routine waste storage->handling For subsequent use cleanup Spill Cleanup - Evacuate & Ventilate - Dampen & Collect spill->cleanup Immediate action cleanup->disposal Collect waste end End of Process disposal->end

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.